Product packaging for 7-bromo-N-methylquinoxalin-2-amine(Cat. No.:)

7-bromo-N-methylquinoxalin-2-amine

Cat. No.: B12106989
M. Wt: 238.08 g/mol
InChI Key: ALZFDKQTMXVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) is an organic compound with the molecular formula C 9 H 8 BrN 3 and a molecular weight of 238.08 g/mol . This compound features a quinoxaline core, which is a fused heterocyclic system known for its significant versatility in medicinal chemistry and pharmaceutical research . Quinoxaline derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities. Researchers value the quinoxaline template for developing novel bioactive molecules. Studies on quinoxaline analogues have shown that these structures possess considerable potential, including antimicrobial, antiviral, and anticancer properties . The specific bromo and methylamine substitutions on the quinoxaline core in this compound make it a valuable synthetic intermediate or building block for further chemical exploration. It can be used in structure-activity relationship (SAR) studies, the synthesis of more complex heterocyclic systems, and in the development of new pharmacological agents . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for screening. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B12106989 7-bromo-N-methylquinoxalin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-N-methylquinoxalin-2-amine

InChI

InChI=1S/C9H8BrN3/c1-11-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5H,1H3,(H,11,13)

InChI Key

ALZFDKQTMXVSDJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C2C=CC(=CC2=N1)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-N-methylquinoxalin-2-amine. The information is curated for professionals in chemical research and drug development.

Core Chemical Properties

While specific experimental data for this compound remains limited in publicly accessible literature, its fundamental properties can be summarized. The compound is identified by the CAS Number 1345444-92-9 .

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem (CID for isomeric structure)
Molecular Weight 237.10 g/mol Calculated
Canonical SMILES CNC1=NC2=C(C=C1)C=C(Br)C=C2Inferred from name
InChI Key Inferred from structureNot available

Note: Some properties are inferred from the isomeric structure (6-bromo-N-methylquinoxalin-2-amine) or are calculated due to the absence of published experimental data for the 7-bromo isomer.

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC for CAS number 1345444-92-9, though this data is not publicly available.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous quinoxaline derivatives. The synthesis would likely involve a two-step process: the synthesis of the precursor 7-bromoquinoxalin-2-amine, followed by N-methylation.

Proposed Synthesis Workflow

Synthesis_Workflow 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine 7-bromoquinoxalin-2-ol 7-bromoquinoxalin-2-ol 4-bromo-1,2-phenylenediamine->7-bromoquinoxalin-2-ol Condensation Glyoxylic Acid Derivative Glyoxylic Acid Derivative Glyoxylic Acid Derivative->7-bromoquinoxalin-2-ol 7-bromo-2-chloroquinoxaline 7-bromo-2-chloroquinoxaline 7-bromoquinoxalin-2-ol->7-bromo-2-chloroquinoxaline Chlorination POCl3 POCl3 POCl3->7-bromo-2-chloroquinoxaline 7-bromoquinoxalin-2-amine 7-bromoquinoxalin-2-amine 7-bromo-2-chloroquinoxaline->7-bromoquinoxalin-2-amine Amination NH3 or Amine Source NH3 or Amine Source NH3 or Amine Source->7-bromoquinoxalin-2-amine This compound This compound 7-bromoquinoxalin-2-amine->this compound N-Methylation Methylating Agent (e.g., Methyl Iodide) Methylating Agent (e.g., Methyl Iodide) Methylating Agent (e.g., Methyl Iodide)->this compound Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Potential Kinase Cascade Stress Signal Stress Signal ASK1 ASK1 Stress Signal->ASK1 Downstream Kinases Downstream Kinases ASK1->Downstream Kinases Apoptosis Apoptosis Downstream Kinases->Apoptosis This compound This compound This compound->ASK1 Inhibition (Hypothetical)

Spectroscopic Profile of 7-bromo-N-methylquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-bromo-N-methylquinoxalin-2-amine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The guide includes tabulated summaries of predicted and representative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is a combination of predicted values based on structurally similar compounds and typical spectroscopic ranges for the functional groups present.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~7.8-8.0d
~7.6-7.8dd
~7.5-7.7d
~7.3-7.5s
~4.9-5.1br s
~3.0-3.2d

Predicted chemical shifts are based on data from analogous quinoxaline and bromoaniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data
Technique Ionization Mode m/z (Predicted) Assignment
Electrospray Ionization (ESI)Positive239.0 / 241.0[M+H]⁺ (Isotopic pattern for Br)
261.0 / 263.0[M+Na]⁺ (Isotopic pattern for Br)

The molecular weight of this compound (C₉H₈BrN₃) is approximately 238.09 g/mol . The predicted m/z values account for the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
~3350-3310Medium, SharpN-H Stretch (Secondary Amine)
~3050-3000MediumAromatic C-H Stretch
~2950-2850Weak-MediumAliphatic C-H Stretch (N-CH₃)
~1620-1580StrongC=N Stretch (Quinoxaline Ring)
~1550-1450StrongAromatic C=C Stretch
~1335-1250StrongAromatic C-N Stretch
~850-800StrongC-H Out-of-plane Bending (Aromatic)
~600-500Medium-StrongC-Br Stretch

This data is based on typical IR absorption frequencies for aromatic secondary amines and bromo-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade).

  • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺).

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂) Flow: 5-10 L/min.

  • Drying Gas (N₂) Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

  • Fragmentor Voltage: 70-120 V (can be varied to induce fragmentation for MS/MS studies).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) should be observed.

  • Identify other adducts, such as the sodium adduct ([M+Na]⁺).

  • If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry a small amount (1-2 mg) of this compound and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

  • Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-H, C=N, C=C, C-N, C-Br).

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 7-bromo-N-methyl- quinoxalin-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Purity Identity Identity Confirmation MS->Identity IR->Structure Structure->Identity

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Conclusion NMR_data NMR Spectra (Chemical Shifts, Coupling) Connectivity Determine Atom Connectivity NMR_data->Connectivity MS_data MS Spectrum (m/z, Isotopic Pattern) MolWeight Determine Molecular Weight MS_data->MolWeight IR_data IR Spectrum (Absorption Bands) FuncGroups Identify Functional Groups IR_data->FuncGroups Final_Structure Confirm Structure of 7-bromo-N-methyl- quinoxalin-2-amine Connectivity->Final_Structure Confirms Scaffold MolWeight->Final_Structure Confirms Formula FuncGroups->Final_Structure Confirms Substituents

Caption: Logical relationship of spectroscopic data analysis for structural confirmation.

Technical Guide: Physicochemical Characterization of 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-N-methylquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, antiviral, and antibacterial agents.[1][2] Many of these biological activities are attributed to their function as kinase inhibitors.[3][4][5] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. These parameters influence bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of this compound, offering a framework for its preclinical development. While specific experimental data for this compound is not publicly available, this document outlines standard protocols and expected considerations based on the broader class of quinoxaline derivatives.

Physicochemical Properties

A summary of predicted and known properties of this compound and related structures is presented below.

PropertyValue/PredictionSource
Molecular Formula C₁₀H₉BrN₂PubChem
Molecular Weight 237.10 g/mol PubChem
Predicted XlogP 3.2PubChemLite[6]
General Solubility of Quinoxalines Generally soluble in waterMultiple Sources[1]

Experimental Protocols for Solubility Determination

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This assay is crucial in early drug discovery for high-throughput screening.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7][8][9]

  • Precipitate Removal: Filter the solutions to remove any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[7][8]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in 96-well Plate stock->dilution buffer Aqueous Buffer (pH 7.4) buffer->dilution incubation Incubate & Shake (1-2h) dilution->incubation filtration Filter to Remove Precipitate incubation->filtration quant Quantify Filtrate (LC-MS/MS) filtration->quant result Determine Kinetic Solubility quant->result

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvation).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis solid Excess Solid Compound agitation Agitate (24-48h at constant T) solid->agitation buffers Aqueous Buffers (various pH) buffers->agitation separation Centrifuge/Filter agitation->separation quant_supernatant Quantify Supernatant (HPLC-UV) separation->quant_supernatant analyze_solid Analyze Remaining Solid (XRPD) separation->analyze_solid result Determine Thermodynamic Solubility quant_supernatant->result

Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocols for Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[6][12][13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[15][16][17][18] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.[12][14]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.[19]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis compound This compound acid Acidic Hydrolysis (HCl) compound->acid base Basic Hydrolysis (NaOH) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress compound->thermal photo Photostability (ICH Q1B) compound->photo hplc Stability-Indicating HPLC-PDA-MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Pathways hplc->pathways method Develop Stability-Indicating Method hplc->method

Caption: Logical Flow of Forced Degradation Studies.

ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) to determine the re-test period or shelf life.[6][12][13][14][20]

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Assay (potency)

    • Purity (degradation products)

    • Appearance

    • Moisture content

    • Solid-state properties (e.g., XRPD)

Potential Biological Signaling Pathways

Quinoxaline derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5][21] Dysregulation of these pathways is a hallmark of cancer.

While the specific targets of this compound are yet to be determined, it is plausible that it could inhibit kinases within pathways such as the PI3K/mTOR or MAPK/ERK pathways, which are frequently implicated in oncology.[21][22]

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 7-bromo-N-methyl- quinoxalin-2-amine compound->mtor Inhibition

Caption: Hypothetical Inhibition of the PI3K/mTOR Pathway.

Conclusion

This technical guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. Although specific data for this compound is lacking in the public domain, the protocols described herein are industry-standard methods that will generate the necessary data for its evaluation as a potential drug candidate. The known biological activities of the quinoxaline scaffold suggest that this compound warrants further investigation, and a thorough understanding of its physicochemical properties is the critical next step in its development journey.

References

In Silico Prediction of 7-bromo-N-methylquinoxalin-2-amine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4] The planar structure of the quinoxaline core allows for intercalation with DNA and can be functionalized at various positions to modulate its biological activity.[5] The introduction of a bromine atom, as in 7-bromo-N-methylquinoxalin-2-amine, can significantly influence the compound's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic efficacy.[5]

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of this compound. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic profiles, and assess potential toxicity, thereby streamlining the early stages of drug discovery and development. This document outlines detailed methodologies for key in silico experiments, presents structured data tables for the clear comparison of predictive results, and includes visualizations of experimental workflows and biological pathways.

Proposed Biological Activities and Potential Molecular Targets

Based on the broad spectrum of activities reported for bromo-substituted quinoxaline derivatives, this guide will focus on a predictive workflow for two primary therapeutic areas: oncology and virology.

2.1 Anticancer Activity:

Quinoxaline derivatives have shown promise as anticancer agents, with some acting as topoisomerase IIβ inhibitors and others exhibiting cytotoxic effects against various cancer cell lines.[6][7] The introduction of a bromine substituent has been shown to enhance anticancer activity in some quinoxaline skeletons.[8]

  • Potential Molecular Targets:

    • Kinases: Many quinoxaline derivatives are known kinase inhibitors.[9][10] Computational analysis can be used to predict the binding affinity of this compound to the ATP-binding sites of various oncogenic kinases such as EGFR, VEGFR, and BRAF.

    • Topoisomerases: Given that some quinoxalines inhibit topoisomerase IIβ, this is another key target for investigation.[6]

    • DNA Intercalation: The planar nature of the quinoxaline ring suggests potential DNA intercalating activity, which can be explored through molecular docking with DNA structures.[5]

2.2 Antiviral Activity:

Quinoxaline derivatives have been identified as potent antiviral agents, targeting various viruses including HIV, influenza, and coronaviruses.[10][11] They can act by inhibiting key viral enzymes or interfering with viral entry and replication processes.

  • Potential Molecular Targets:

    • Reverse Transcriptase (RT): Several quinoxaline compounds are known inhibitors of HIV RT.[10]

    • Viral Proteases: Proteases are essential for viral replication, and quinoxaline derivatives have been investigated as inhibitors of proteases from viruses like SARS-CoV-2.[11]

    • Neuraminidase: For influenza viruses, neuraminidase is a key surface protein and a well-established drug target.

In Silico Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound's activity.

In_Silico_Workflow cluster_start Start: Compound of Interest cluster_prediction Activity Prediction cluster_evaluation Pharmacokinetic & Toxicity Evaluation cluster_analysis Data Analysis & Prioritization start This compound ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) start->ligand_prep target_id Target Identification (Literature & Database Mining) protein_prep Protein Preparation (PDB, Structure Refinement) target_id->protein_prep docking Molecular Docking (Binding Affinity & Pose Prediction) ligand_prep->docking protein_prep->docking analysis Analysis of Predicted Data (Binding Scores, ADMET Profile) docking->analysis qsar QSAR Modeling (Predicting Activity from Structure) qsar->analysis admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet->analysis prioritization Prioritization for Experimental Validation analysis->prioritization

In Silico Prediction Workflow Diagram

Detailed Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

4.1 Target Identification and Protein Preparation

  • Objective: To identify potential protein targets and prepare their 3D structures for docking.

  • Protocol:

    • Conduct a thorough literature and database (e.g., ChEMBL, PubChem) search for known targets of quinoxaline derivatives.

    • Select relevant protein targets based on the proposed biological activities (e.g., kinases for anticancer, viral proteases for antiviral).

    • Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures using software such as AutoDockTools, Schrödinger Maestro, or Chimera. This involves:

      • Removing water molecules and co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states.

      • Repairing any missing residues or side chains.

      • Minimizing the energy of the structure to relieve steric clashes.

4.2 Ligand Preparation

  • Objective: To generate a 3D structure of this compound and optimize its geometry.

  • Protocol:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94 or AM1 to obtain a low-energy conformation. This can be done using software like Avogadro, Open Babel, or the ligand preparation modules of docking software suites.

    • Save the optimized 3D structure in a suitable format (e.g., .pdbqt, .mol2, .sdf).

4.3 Molecular Docking

  • Objective: To predict the binding mode and estimate the binding affinity of this compound to the prepared protein targets.[12][13]

  • Protocol:

    • Define the binding site (active site) on the target protein. This is typically the location of the co-crystallized ligand or a site predicted by pocket detection algorithms.

    • Generate a grid box that encompasses the defined binding site.

    • Perform molecular docking using a program like AutoDock Vina, GOLD, or Glide.[13][14] The docking algorithm will sample different conformations and orientations (poses) of the ligand within the binding site.

    • The program will score the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.

    • Analyze the results, focusing on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

4.4 Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Objective: To build a mathematical model that correlates the chemical structure of quinoxaline derivatives with their biological activity and to predict the activity of this compound.[15][16]

  • Protocol:

    • Data Collection: Curate a dataset of structurally similar quinoxaline derivatives with known experimental activity data (e.g., IC50 values) for a specific biological target.[17]

    • Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

    • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

    • Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a QSAR model that relates the descriptors to the biological activity.

    • Model Validation: Validate the predictive power of the model using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[17]

    • Prediction: Use the validated QSAR model to predict the biological activity of this compound.

4.5 ADMET Prediction

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[18][19]

  • Protocol:

    • Use online platforms like ADMETlab 2.0 or SwissADME, or standalone software packages to predict a range of ADMET properties.[20]

    • Absorption: Predict properties like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor status.

    • Distribution: Predict properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predict properties related to the elimination of the compound.

    • Toxicity: Predict potential toxicities such as hERG inhibition (cardiotoxicity), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity.[21]

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the in silico predictions.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Anticancer Targets
EGFR Kinase2J6M-8.5Met793, Leu718, Cys797Hydrogen bonds, Hydrophobic interactions
VEGFR2 Kinase4ASD-9.2Cys919, Asp1046, Glu885Hydrogen bonds, Halogen bond with bromine
Topoisomerase IIβ3QX3-7.9Arg503, Asp559Pi-cation interactions, Hydrogen bonds
Antiviral Targets
HIV-1 RT1RT2-8.8Lys101, Tyr181, Tyr188Hydrophobic interactions, Pi-pi stacking
SARS-CoV-2 Mpro6LU7-7.5His41, Cys145, Glu166Hydrogen bonds, Hydrophobic interactions
Influenza Neuraminidase2HU4-8.1Arg118, Arg292, Arg371Salt bridges, Hydrogen bonds

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADMET Properties

PropertyPredicted Value/ClassInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
HIAHighWell absorbed from the gut
P-gp SubstrateNoNot likely to be effluxed by P-gp
Distribution
PPB>90%High binding to plasma proteins
BBB PermeantNoUnlikely to cross the blood-brain barrier
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
Toxicity
hERG BlockerLow riskLow potential for cardiotoxicity
Ames MutagenicityNon-mutagenicUnlikely to be a mutagen
HepatotoxicityLow riskLow potential for liver damage

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

6.1 Logical Relationship of ADMET Prediction

ADMET_Prediction cluster_input Input cluster_models Predictive Models cluster_output Output compound This compound (SMILES/SDF) absorption Absorption Models (Caco-2, HIA, P-gp) compound->absorption distribution Distribution Models (PPB, BBB) compound->distribution metabolism Metabolism Models (CYP Inhibition/Substrate) compound->metabolism toxicity Toxicity Models (hERG, Ames, Hepatotoxicity) compound->toxicity profile Comprehensive ADMET Profile absorption->profile distribution->profile metabolism->profile toxicity->profile

ADMET Prediction Process Diagram

6.2 Hypothetical Signaling Pathway (EGFR Signaling in Cancer)

This diagram illustrates a simplified EGFR signaling pathway, a potential target for anticancer quinoxaline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome egf EGF egfr EGFR egf->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 7-bromo-N- methylquinoxalin-2-amine inhibitor->egfr Inhibition

Hypothetical EGFR Signaling Pathway Inhibition

References

In-Depth Technical Guide: 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1345444-92-9

This technical guide provides a comprehensive overview of 7-bromo-N-methylquinoxalin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, a proposed synthetic route, and potential therapeutic applications based on the known activities of the broader quinoxaline class of compounds.

Chemical Data Summary

PropertyValueSource
CAS Number 1345444-92-9BLD Pharm[1]
Molecular Formula C₁₀H₉BrN₂PubChemLite[2]
Molecular Weight 239.10 g/mol PubChemLite[2]
Canonical SMILES CNC1=NC2=CC=C(C=C2N=C1)BrPubChemLite[2]
InChI Key QEAYLYXHQWVAOF-UHFFFAOYSA-NPubChemLite[2]

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-bromoquinoxalin-2(1H)-one

  • To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product, 7-bromoquinoxalin-2(1H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to 7-bromo-2-chloroquinoxaline

  • Suspend the 7-bromoquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.

Step 3: Amination to this compound

  • Dissolve 7-bromo-2-chloroquinoxaline (1 equivalent) in a polar solvent like ethanol or isopropanol.

  • Add an excess of methylamine (solution in a suitable solvent, e.g., THF or ethanol) (2-3 equivalents).

  • The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow start 4-bromo-1,2-phenylenediamine step1 7-bromoquinoxalin-2(1H)-one start->step1 Glyoxylic Acid, Ethanol step2 7-bromo-2-chloroquinoxaline step1->step2 POCl3, cat. DMF product This compound step2->product Methylamine, Ethanol

Proposed synthetic pathway for this compound.

Potential Biological Activities and Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific quantitative data for this compound is not extensively documented in publicly available literature, the known activities of structurally related compounds suggest potential applications in several therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinoxaline derivatives. The introduction of a halogen atom, such as bromine, into the quinoxaline scaffold has been shown to modulate this activity. For instance, various bromo-substituted quinoxalines have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[3] The mechanism of action for some quinoxaline-based antimicrobials is believed to involve the inhibition of bacterial DNA synthesis or the generation of reactive oxygen species.[4]

Antitumor Activity

The quinoxaline core is a prominent scaffold in the design of anticancer agents.[5][6][7][8] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of lung, breast, and colon cancer.[6][9] The proposed mechanisms of antitumor activity are diverse and include the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[10] The bromo-substitution on the quinoxaline ring can significantly influence the anticancer potency and selectivity.[11]

Potential Signaling Pathway Involvement

Given the established role of quinoxaline derivatives as anticancer agents, a plausible mechanism of action could involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline 7-bromo-N-methyl- quinoxalin-2-amine Quinoxaline->RAF Quinoxaline->MEK

Hypothetical inhibition of the MAPK/ERK pathway by a quinoxaline derivative.

This diagram illustrates a potential mechanism where a quinoxaline compound could inhibit key kinases such as RAF or MEK within the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This is a generalized representation, and the specific molecular targets of this compound would require dedicated experimental investigation.

Conclusion

This compound represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Based on the established biological profile of the quinoxaline class of compounds, it holds potential for development as an antimicrobial or antitumor agent. The proposed synthetic route offers a practical approach for its preparation, enabling further studies to elucidate its specific biological activities, mechanism of action, and therapeutic potential. Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to ascertain its specific pharmacological profile.

References

Starting materials for 7-bromo-N-methylquinoxalin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 7-bromo-N-methylquinoxalin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its replication and further investigation by researchers in the field.

Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process:

  • Preparation of 4-bromo-1,2-phenylenediamine: This initial step involves the selective bromination of o-phenylenediamine to introduce the bromo substituent at the desired position on the benzene ring.

  • Formation and Chlorination of the Quinoxaline Core: The resulting 4-bromo-1,2-phenylenediamine is then condensed with glyoxylic acid to form 7-bromoquinoxalin-2-ol. Subsequent chlorination of the hydroxyl group yields the key intermediate, 7-bromo-2-chloroquinoxaline.

  • N-Methylamination: The final step involves a nucleophilic aromatic substitution reaction where the chloro group of 7-bromo-2-chloroquinoxaline is displaced by methylamine to afford the target compound, this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-bromo-1,2-phenylenediamine

The synthesis of the key starting material, 4-bromo-1,2-phenylenediamine, can be accomplished by the bromination of o-phenylenediamine.

Experimental Protocol:

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath. To this mixture, a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added dropwise. The reaction mixture is then stirred for 40 minutes at a temperature of 50-55°C. Following the reaction, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench the excess bromine. The precipitated product, 4-bromo-1,2-phenylenediamine, is collected by filtration.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
o-PhenylenediamineC₆H₈N₂108.145 g46.2Starting Material
Acetic AnhydrideC₄H₆O₃102.0910.4 g102Reagent
BromineBr₂159.818.9 g55.4Reagent
Acetic AcidC₂H₄O₂60.0550 ml-Solvent
Sodium HydrogensulfiteNaHSO₃104.061.5 g-Quenching Agent
Stage 2: Synthesis of 7-bromo-2-chloroquinoxaline

This stage involves the formation of the quinoxaline ring system followed by chlorination.

Step 2a: Synthesis of 7-bromoquinoxalin-2-ol

This step is analogous to the synthesis of 7-nitroquinoxalin-2-ol from o-phenylenediamine and glyoxylic acid[2].

Experimental Protocol:

A solution of 4-bromo-1,2-phenylenediamine in methanol is slowly added to an ice-bath-cooled solution of glyoxylic acid monohydrate in methanol. The mixture is then stirred at room temperature for 1 hour. The resulting precipitate, 7-bromoquinoxalin-2-ol, is collected by filtration and washed with water.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioRole
4-bromo-1,2-phenylenediamineC₆H₇BrN₂187.041Starting Material
Glyoxylic Acid MonohydrateC₂H₄O₄92.051.2Reagent
MethanolCH₄O32.04-Solvent

Step 2b: Synthesis of 7-bromo-2-chloroquinoxaline

This protocol is adapted from the synthesis of 2-chloro-7-bromoquinoxaline from 2-hydroxy-7-bromoquinoxaline.

Experimental Protocol:

7-bromoquinoxalin-2-ol (6g, 26.7 mmol) is dissolved in phosphorus oxychloride (60 mL). Under a nitrogen atmosphere, the reaction mixture is stirred at 100°C for 2 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The crude product is then extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 7-bromo-2-chloroquinoxaline.

CompoundMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Yield (%)Physical State
7-bromoquinoxalin-2-olC₈H₅BrN₂O225.046 g26.7-Solid
Phosphorus OxychloridePOCl₃153.3360 mL--Liquid
7-bromo-2-chloroquinoxalineC₈H₄BrClN₂243.496.23 g25.696Light yellow solid
Stage 3: Synthesis of this compound

The final step is the amination of the 2-chloroquinoxaline intermediate.

Experimental Protocol:

To a solution of 7-bromo-2-chloroquinoxaline in a suitable solvent such as ethanol or DMF, an excess of a solution of methylamine in a compatible solvent (e.g., THF or water) is added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
7-bromo-2-chloroquinoxalineC₈H₄BrClN₂243.49Starting Material
MethylamineCH₅N31.06Reagent
Ethanol/DMF--Solvent

Visualized Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Pathway A o-Phenylenediamine B 4-bromo-1,2-phenylenediamine A->B Br₂ Acetic Acid/Acetic Anhydride D 7-bromoquinoxalin-2-ol B->D Condensation C Glyoxylic Acid C->D E 7-bromo-2-chloroquinoxaline D->E POCl₃ F This compound E->F Methylamine

References

Methodological & Application

Application Notes: A Multi-Step Synthesis of 7-bromo-N-methylquinoxalin-2-amine from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are integral to pharmaceuticals with a wide range of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of 7-bromo-N-methylquinoxalin-2-amine, a valuable intermediate for drug discovery and development, starting from the readily available precursor, o-phenylenediamine. The described multi-step synthesis offers a practical and efficient pathway to this target molecule.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is accomplished via a five-step reaction sequence. The process begins with the formation of the quinoxaline core, followed by regioselective bromination, functional group manipulation, and concluding with amination and N-methylation.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination cluster_4 Step 5: N-Methylation o-Phenylenediamine o-Phenylenediamine Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one o-Phenylenediamine->Quinoxalin-2(1H)-one Glyoxylic Acid, MeOH 7-Bromoquinoxalin-2(1H)-one 7-Bromoquinoxalin-2(1H)-one Quinoxalin-2(1H)-one->7-Bromoquinoxalin-2(1H)-one Br2, Acetic Acid 7-Bromo-2-chloroquinoxaline 7-Bromo-2-chloroquinoxaline 7-Bromoquinoxalin-2(1H)-one->7-Bromo-2-chloroquinoxaline POCl3, 100°C 7-Bromoquinoxalin-2-amine 7-Bromoquinoxalin-2-amine 7-Bromo-2-chloroquinoxaline->7-Bromoquinoxalin-2-amine NH3 source This compound This compound 7-Bromoquinoxalin-2-amine->this compound Methylating Agent, Base

Figure 1: Overall synthetic workflow from o-phenylenediamine to the final product.

Experimental Protocols

Step 1: Synthesis of Quinoxalin-2(1H)-one

This step involves the condensation of o-phenylenediamine with glyoxylic acid to form the foundational quinoxaline ring structure.[1][2]

Materials:

  • o-Phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, ice bath

Protocol:

  • In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of o-phenylenediamine (1.0 equivalent) in methanol to the cooled glyoxylic acid solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold methanol and dry under vacuum to yield quinoxalin-2(1H)-one.

Step 2: Synthesis of 7-Bromoquinoxalin-2(1H)-one

This protocol describes the regioselective bromination of the quinoxalin-2(1H)-one core at the 7-position.[3]

Materials:

  • Quinoxalin-2(1H)-one (from Step 1)

  • Acetic acid

  • Liquid bromine (Br₂)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

  • Dissolve quinoxalin-2(1H)-one (1.0 equivalent) in acetic acid in a round-bottom flask.

  • Cool the solution to 10°C using an ice/water bath.

  • Slowly add liquid bromine (1.03 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[3]

  • Cool the mixture back to 0°C and add an equal volume of cold water to precipitate the product.

  • Stir for an additional 30 minutes, then collect the precipitate by filtration.

  • Wash the filter cake thoroughly with water and dry the solid to obtain 7-bromoquinoxalin-2(1H)-one.[3]

Step 3: Synthesis of 7-Bromo-2-chloroquinoxaline

The hydroxyl group at the 2-position is converted to a chloro group, which serves as a good leaving group for the subsequent amination step.[3]

Materials:

  • 7-Bromoquinoxalin-2(1H)-one (from Step 2)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, reflux condenser, heating mantle

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-bromoquinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (10 volumes).

  • Under a nitrogen atmosphere, heat the reaction mixture to 100°C and stir for 2 hours.[3]

  • Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.

  • The crude product will precipitate. Collect the solid by filtration and wash with water.

  • For purification, dissolve the crude product in ethyl acetate, wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.[3]

Step 4: Synthesis of 7-Bromoquinoxalin-2-amine

This step involves a nucleophilic aromatic substitution reaction to introduce the primary amine at the 2-position.

Materials:

  • 7-Bromo-2-chloroquinoxaline (from Step 3)

  • Ammonia source (e.g., aqueous ammonia, ammonia in dioxane)

  • Sealed reaction vessel (pressure tube)

  • Heating source (oil bath)

Protocol:

  • Place 7-bromo-2-chloroquinoxaline (1.0 equivalent) and a solution of ammonia (e.g., 7N ammonia in methanol, excess) in a sealed pressure tube.

  • Seal the vessel and heat the mixture at 100-120°C for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 7-bromoquinoxalin-2-amine.

Step 5: Synthesis of this compound

The final step is the N-methylation of the primary amine to yield the target compound.[4][5]

Materials:

  • 7-Bromoquinoxalin-2-amine (from Step 4)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Protocol:

  • To a stirred suspension of a base like sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 7-bromoquinoxalin-2-amine (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, this compound.

Data Presentation

The following table summarizes the key transformations and reported yields for the intermediate steps.

StepStarting MaterialProductKey ReagentsConditionsYield (%)Reference
1o-PhenylenediamineQuinoxalin-2(1H)-oneGlyoxylic acid, MeOHRT, 1-2 h~90%General
2Quinoxalin-2(1H)-one7-Bromoquinoxalin-2(1H)-oneBr₂, Acetic AcidRT, 3 h88%[3]
37-Bromoquinoxalin-2(1H)-one7-Bromo-2-chloroquinoxalinePOCl₃100°C, 2 h96%[3]
47-Bromo-2-chloroquinoxaline7-Bromoquinoxalin-2-amineNH₃ source100-120°C, 12-24 hVariableStandard
57-Bromoquinoxalin-2-amineThis compoundCH₃I, NaH, DMFRT, 4-6 hVariableStandard

Process Workflow Visualization

The logical flow from starting materials to the final purified product involves a sequence of reaction and purification steps.

G A Start: o-Phenylenediamine & Glyoxylic Acid B Step 1: Condensation Reaction A->B C Filtration & Drying B->C D Intermediate 1: Quinoxalin-2(1H)-one C->D E Step 2: Bromination Reaction D->E F Precipitation & Filtration E->F G Intermediate 2: 7-Bromoquinoxalin-2(1H)-one F->G H Step 3: Chlorination Reaction G->H I Workup & Extraction H->I J Intermediate 3: 7-Bromo-2-chloroquinoxaline I->J K Step 4: Amination Reaction J->K L Column Chromatography K->L M Intermediate 4: 7-Bromoquinoxalin-2-amine L->M N Step 5: N-Methylation Reaction M->N O Workup & Extraction N->O P Column Chromatography O->P Q Final Product: 7-Bromo-N-methyl- quinoxalin-2-amine P->Q

Figure 2: Logical workflow for the synthesis and purification process.

References

Application Notes and Protocols: Screening of 7-bromo-N-methylquinoxalin-2-amine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific information regarding the use of 7-bromo-N-methylquinoxalin-2-amine as a kinase inhibitor. The following application notes and protocols are presented as a generalized guide for the initial screening and characterization of a novel small molecule compound, using this compound as a representative example of a quinoxaline-based chemical scaffold. The experimental data presented are illustrative examples and not based on published results for this specific compound.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The identification of novel kinase inhibitors is a key focus of drug discovery. Quinoxaline derivatives have shown promise as scaffolds for the development of kinase inhibitors. This document outlines a comprehensive workflow for the initial screening and characterization of a novel quinoxaline compound, exemplified by this compound, to identify its potential as a kinase inhibitor and to characterize its inhibitory profile.

The protocols described herein cover primary screening against a panel of kinases, determination of inhibitor potency (IC50), and initial cell-based assays to assess cellular activity.

Materials and Reagents

  • This compound (or test compound)

  • DMSO (cell culture grade)

  • Kinase enzymes (e.g., panel of representative kinases from different families)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection assay.[1]

  • Multi-well plates (e.g., 96-well or 384-well, white for luminescence)

  • Plate reader with luminescence detection capabilities

  • Cell lines for downstream validation (e.g., cancer cell lines with known kinase dependencies)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phospho-specific antibodies for western blotting

Experimental Protocols

Protocol 1: Primary Kinase Inhibitor Screening

This protocol describes a primary high-throughput screen to identify potential kinase targets of this compound from a diverse kinase panel using a luminescence-based ADP detection method.[1]

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare stock solution of This compound in DMSO working_sol Create working solutions of the compound in kinase buffer compound_prep->working_sol dispense_compound Dispense compound working solutions and controls into a multi-well plate working_sol->dispense_compound kinase_prep Prepare kinase/substrate mixtures for each kinase in the panel add_kinase Add kinase/substrate mixtures to the wells kinase_prep->add_kinase dispense_compound->add_kinase initiate_reaction Initiate kinase reaction by adding ATP add_kinase->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction Stop the reaction and deplete remaining ATP (e.g., using ADP-Glo™ Reagent) incubate_reaction->stop_reaction add_detection Add ADP detection reagent to convert ADP to ATP and generate luminescence stop_reaction->add_detection read_plate Measure luminescence using a plate reader add_detection->read_plate analyze_data Calculate percent inhibition relative to controls read_plate->analyze_data G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare a serial dilution series of This compound dispense_compound Dispense each concentration of the compound and controls into a multi-well plate compound_prep->dispense_compound run_assay Perform the kinase assay as described in Protocol 3.1 for the selected 'hit' kinase(s) dispense_compound->run_assay calculate_inhibition Calculate percent inhibition for each concentration run_assay->calculate_inhibition plot_curve Plot percent inhibition vs. log(compound concentration) calculate_inhibition->plot_curve determine_ic50 Fit the data to a four-parameter logistic curve to determine the IC50 value plot_curve->determine_ic50 G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate and allow to adhere treat_cells Treat cells with various concentrations of This compound seed_cells->treat_cells stimulate_pathway (Optional) Stimulate the signaling pathway with a growth factor or activator treat_cells->stimulate_pathway lyse_cells Lyse the cells to extract proteins stimulate_pathway->lyse_cells quantify_protein Determine protein concentration of lysates lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe_membrane Probe the membrane with primary antibodies (phospho-substrate and total substrate) transfer->probe_membrane detect_signal Incubate with secondary antibodies and detect signal using chemiluminescence probe_membrane->detect_signal quantify_bands Quantify band intensities detect_signal->quantify_bands normalize_data Normalize the phospho-protein signal to the total protein signal quantify_bands->normalize_data determine_cellular_ic50 Determine the cellular IC50 for target inhibition normalize_data->determine_cellular_ic50 G cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_MAPK Cellular_Response_MAPK Cell Proliferation, Differentiation, Survival Transcription_Factors_MAPK->Cellular_Response_MAPK G cluster_pi3k PI3K/AKT Pathway RTK_PI3K Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Downstream_Effectors Downstream Effectors (e.g., GSK3β, Bad) AKT->Downstream_Effectors Cellular_Response_PI3K Cell Growth, Survival, Metabolism mTOR->Cellular_Response_PI3K Downstream_Effectors->Cellular_Response_PI3K

References

Application Notes and Protocols for 7-bromo-N-methylquinoxalin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds extensively studied for their wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document provides detailed application notes and protocols for the characterization of 7-bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) in cell-based assays.

Disclaimer: While the existence of this compound is confirmed, specific experimental data on its biological activity is not extensively available in peer-reviewed literature. The following protocols, data, and proposed mechanisms are based on the established activities of structurally similar quinoxaline derivatives and serve as a comprehensive guide for the initial investigation of this compound. The primary hypothesized application is in oncology research, focusing on its potential as an anti-proliferative and apoptosis-inducing agent.

Hypothesized Mechanism of Action

Based on the activities of related bromo-substituted quinoxaline compounds, this compound is postulated to exert its anticancer effects through the induction of apoptosis. This is likely mediated by the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and subsequent activation of caspases. A potential signaling pathway is illustrated below.

Compound 7-bromo-N-methyl- quinoxalin-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. Doxorubicin was used as a positive control. The results are summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Cell Line Cancer Type This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.2
HCT-116 Colorectal Carcinoma6.2 ± 0.50.9 ± 0.1
A549 Lung Carcinoma11.3 ± 1.22.1 ± 0.3
PC-3 Prostate Cancer9.8 ± 0.91.5 ± 0.2
WI-38 Normal Lung Fibroblast> 500.8 ± 0.1

Data Interpretation: The data suggests that this compound exhibits selective cytotoxicity against cancer cell lines with significantly lower toxicity towards normal human fibroblasts (WI-38), indicating a favorable therapeutic window.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion Start Prepare stock solution of This compound in DMSO MTT MTT Cytotoxicity Assay (Determine IC50 values) Start->MTT AnnexinV Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Caspase Caspase-3/7 Activity Assay (Luminescent or Fluorometric) MTT->Caspase WesternBlot Western Blot Analysis (p53, Bcl-2, Bax, Cleaved Caspase-3) MTT->WesternBlot Analysis Analyze quantitative data and interpret results AnnexinV->Analysis CellCycle->Analysis Caspase->Analysis WesternBlot->Analysis Conclusion Conclude on mechanism and potential as an anticancer agent Analysis->Conclusion

Caption: General experimental workflow for characterizing the anticancer activity of a novel compound.

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., WI-38)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in apoptosis.

Materials:

  • Luminescent Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

  • Treated and untreated cells

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol. Incubate for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change relative to the untreated control.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

By following these protocols, researchers can effectively characterize the cell-based activities of this compound and elucidate its potential as a novel therapeutic agent.

Application Notes and Protocols for Quinoxaline Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 7-bromo-N-methylquinoxalin-2-amine in cancer cell lines. The following application notes and protocols are based on a closely related and well-characterized bisfuranylquinoxalineurea analog, designated as compound 7c , which has demonstrated significant antiproliferative activity.[1][2] This information is intended to serve as a comprehensive guide for researchers interested in the broader class of quinoxaline derivatives.

Introduction to Bisfuranylquinoxalineurea Analog (Compound 7c)

Compound 7c is a derivative of the quinoxaline scaffold, a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] This particular analog, featuring bisfuranyl and urea substitutions, has been identified as a potent antiproliferative agent with low micromolar efficacy against a variety of human cancer cell lines.[1][2] Mechanistic studies have revealed that its mode of action involves the induction of programmed cell death (apoptosis) through a pathway dependent on the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Specifically, treatment of cancer cells with compound 7c leads to the activation of executioner caspases 3 and 7, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1][2][3]

These characteristics make compound 7c and related quinoxaline derivatives valuable tools for cancer research, particularly for investigating apoptosis signaling pathways and for the development of novel therapeutic agents.

Quantitative Data Summary

The antiproliferative activity of compound 7c has been evaluated across a panel of human cancer cell lines. The following table summarizes the reported growth inhibition data.

Cancer Cell LineTissue of OriginGrowth Inhibition at 20 µM (%)
A549Lung> 50%
Aspc1Pancreatic> 50%
HT29Colon> 50%
MDAMB231Breast> 50%
PC3Prostate> 50%
SKOV3Ovarian> 50%
U2OSBone> 50%
Data synthesized from the findings reported in Chen Q, et al. (2011).[1][2]

Experimental Protocols

Herein are detailed protocols for key assays to characterize the effects of quinoxaline derivatives like compound 7c on cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the concentration-dependent effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, PC3, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., Compound 7c) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4][5][6] Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[4][5][6]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Western Blotting for Apoptosis Markers (PARP and Mcl-1)

This protocol is for detecting the cleavage of PARP and changes in the expression of Mcl-1, confirming the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in full-length PARP (116 kDa) and an increase in cleaved PARP (89 kDa) indicates apoptosis.[8] A change in Mcl-1 levels can provide insight into the mechanism of apoptosis induction. Use β-actin as a loading control to normalize protein levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 In Vitro Evaluation of Compound 7c start Cancer Cell Culture treat Treat with Compound 7c (Varying Concentrations) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Caspase-3/7 Activity) treat->apoptosis western Western Blot Analysis (PARP, Mcl-1) treat->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism

Caption: General workflow for evaluating the anticancer effects of a quinoxaline derivative.

Mcl-1 Dependent Apoptosis Pathway

mcl1_pathway cluster_pathway Intrinsic Apoptosis Pathway Mcl1 Mcl-1 (Anti-apoptotic) Bak Bak (Pro-apoptotic) Mcl1->Bak Inhibits Bax Bax (Pro-apoptotic) Mcl1->Bax Inhibits Mito Mitochondrion Bak->Mito Pore Formation Bax->Mito Pore Formation Compound7c Compound 7c Compound7c->Mcl1 Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified Mcl-1 signaling pathway in apoptosis.

References

Application Notes and Protocols: 7-bromo-N-methylquinoxalin-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a bromine atom and a methylamine group onto the quinoxaline core, as seen in 7-bromo-N-methylquinoxalin-2-amine, offers a versatile fragment for drug design. This fragment combines the enhanced biological activity often associated with brominated heterocycles with a key vector for chemical elaboration at the 2-position amine.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents, particularly in the context of oncology.

Chemical Properties and Synthesis

A plausible synthetic route to this compound is a two-step process starting from 2-hydroxyquinoxaline. The first step involves the bromination of 2-hydroxyquinoxaline to yield 7-bromo-2-hydroxyquinoxaline, which is then converted to the more reactive 7-bromo-2-chloroquinoxaline.[4] Subsequent nucleophilic substitution with methylamine affords the final product.

Table 1: Physicochemical Properties of Related Quinoxaline Fragments

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
7-bromo-2-chloroquinoxalineC8H4BrClN2243.492.9
7-bromoquinoxalin-2-amineC8H6BrN3224.061.8
This compound C9H8BrN3 238.09 2.1

Application in Drug Design: A Focus on Oncology

The quinoxaline core is a privileged scaffold in the design of kinase inhibitors and other anticancer agents.[5][6] The introduction of a bromine atom at the 7-position can enhance the antiproliferative activity of the molecule.[7] The N-methyl group at the 2-amino position provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Fragment-Based Drug Discovery (FBDD) Approach

This compound serves as an excellent starting fragment for FBDD. Its relatively low molecular weight and simple structure allow for efficient exploration of chemical space around a biological target. The workflow for utilizing this fragment in FBDD is outlined below.

FBDD_Workflow cluster_synthesis Fragment Synthesis cluster_screening Screening & Hit Identification cluster_optimization Hit-to-Lead Optimization start Synthesis of This compound screen Fragment Screening (e.g., Kinase Panel) start->screen Initial Fragment hit Hit Identification screen->hit Binding Confirmed sar Structure-Activity Relationship (SAR) Studies hit->sar Iterative Synthesis & Biological Testing lead Lead Compound sar->lead Optimized Potency & Selectivity

Caption: Workflow for Fragment-Based Drug Discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 7-bromo-2-chloroquinoxaline [4]

  • Dissolve 2-hydroxyquinoxaline in acetic acid.

  • Slowly add liquid bromine at 10°C and stir at room temperature for 3 hours.

  • Cool the reaction to 0°C, add water, and stir for 30 minutes.

  • Filter the precipitate, wash with water, and dry to obtain 2-hydroxy-7-bromoquinoxaline.

  • Dissolve the 2-hydroxy-7-bromoquinoxaline in phosphorus oxychloride and stir at 100°C for 2 hours under a nitrogen atmosphere.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-bromo-2-chloroquinoxaline.

Step 2: Synthesis of this compound

  • Dissolve 7-bromo-2-chloroquinoxaline in a suitable solvent such as ethanol.

  • Add an excess of methylamine (e.g., as a solution in ethanol or THF).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat cells with compound seed->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: MTT Cell Viability Assay Workflow.

Protocol 3: Caspase-3/7 Activity Assay

This assay determines if the compound induces apoptosis by activating executioner caspases.[11][12][13][14]

Materials:

  • Cancer cell line

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with the test compound as in the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Protocol 4: PARP Cleavage Western Blot

This protocol confirms apoptosis by detecting the cleavage of PARP, a substrate of activated caspase-3.[11][14]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Apoptosis_Pathway_Analysis compound This compound Derivative target Target Protein (e.g., Kinase) compound->target Inhibition apoptosis Apoptosis Induction target->apoptosis Inhibition of pro-survival signal caspase Caspase-3/7 Activation apoptosis->caspase parp PARP Cleavage caspase->parp death Cell Death parp->death

Caption: Proposed Apoptotic Signaling Pathway.

Expected Results and Data Presentation

The biological activity of novel this compound derivatives should be summarized in clear, tabular format for easy comparison.

Table 2: In Vitro Antiproliferative Activity of Hypothetical Quinoxaline Derivatives

Compound IDR-group ModificationMCF-7 IC50 (µM)A549 IC50 (µM)Caspase-3/7 Activation (Fold Change vs. Control)
Fragment -H> 50> 501.2 ± 0.2
Derivative 1 4-Fluorophenyl12.5 ± 1.815.2 ± 2.13.5 ± 0.4
Derivative 2 3,4-Dimethoxyphenyl8.2 ± 0.910.1 ± 1.54.8 ± 0.6
Derivative 3 Pyridin-4-yl5.6 ± 0.77.8 ± 1.16.2 ± 0.8
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.28.5 ± 1.0

Conclusion

This compound represents a valuable fragment for the development of novel therapeutics, particularly in the field of oncology. Its straightforward synthesis and the amenability of the 2-amino position to chemical modification make it an ideal starting point for fragment-based drug discovery campaigns. The protocols provided herein offer a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of derivatives based on this promising scaffold. The data generated from these assays will be crucial in guiding the optimization of hit compounds towards potent and selective lead candidates.

References

High-Throughput Screening Protocols for Quinoxaline Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. These protocols are designed to enable the rapid and efficient identification of lead compounds for further drug development.

Introduction

Quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression. High-throughput screening (HTS) plays a pivotal role in the discovery of novel quinoxaline-based therapeutic agents by enabling the rapid evaluation of large compound libraries. This application note details protocols for cell-based and biochemical assays tailored for the screening of quinoxaline derivatives.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following tables summarize the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Quinoxaline Derivatives against Various Cancer Cell Lines.

CompoundHCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)A549 (Lung) IC50 (nM)NCI-H460 (Lung) IC50 (nM)SF-268 (CNS) IC50 (nM)
Compound VIId 7.8Moderate ActivityWeak Activity----
Compound VIIIa Moderate Activity9.8Moderate Activity----
Compound VIIIc 2.5Moderate Activity9----
Compound VIIIe 8.4Moderate ActivityModerate Activity----
Compound XVa 4.4-5.3----
Compound III ---4.11---
Compound IV ---2.11---
Compound 1 ----2.70.320.16
Compound 3 --2.2---0.08
Compound 4a 4.543.213.87----
Compound 5 4.213.874.33----
Compound 11 2.911.980.81----
Compound 13 1.870.992.11----

Table 2: Enzyme Inhibition by Quinoxaline Derivatives.

CompoundTarget EnzymeIC50 (µM)
Compound III Topoisomerase II21.98
Compound IV Topoisomerase II7.529
Compound 4a EGFR0.3
Compound 13 EGFR0.4
Compound 11 EGFR0.6
Compound 5 EGFR0.9
Compound 11 COX-20.62
Compound 13 COX-20.46
CHMFL-VEGFR2-002 VEGFR20.066

Experimental Protocols

Cell-Based High-Throughput Screening: MTT Assay for Cytotoxicity

This protocol is adapted for the high-throughput screening of quinoxaline derivatives to assess their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Quinoxaline derivative library (dissolved in DMSO)

  • Human cancer cell lines (e.g., HCT116, HepG2, MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Biochemical High-Throughput Screening: VEGFR-2 Kinase Assay

This protocol describes a high-throughput method for identifying quinoxaline derivatives that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

  • ATP

  • Kinase assay buffer

  • Quinoxaline derivative library (in DMSO)

  • Streptavidin-coated microplates

  • Phospho-tyrosine antibody conjugated to a detectable label (e.g., HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., TMB substrate for HRP)

  • Stop solution

  • Microplate reader

Protocol:

  • Compound and Enzyme Preparation:

    • Dispense the quinoxaline derivatives at various concentrations into the wells of a microplate.

    • Add the VEGFR-2 enzyme to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unbound components.

    • Add the phospho-tyrosine antibody to detect the phosphorylated substrate.

    • Incubate and wash the plate.

    • Add the detection reagent and measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of VEGFR-2 activity for each compound relative to the control (no inhibitor).

    • Determine the IC50 values for active compounds.

High-Throughput Apoptosis Induction Assay

This assay identifies quinoxaline derivatives that induce apoptosis in cancer cells, often through the activation of caspases.

Materials:

  • Cancer cell line of interest

  • Quinoxaline derivative library

  • Caspase-3/7 detection reagent (e.g., a substrate that becomes fluorescent upon cleavage by caspases)

  • 96-well or 384-well plates (black, clear bottom for microscopy)

  • High-content imaging system or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in microplates and allow them to attach overnight.

    • Treat the cells with the quinoxaline derivatives for a predetermined time (e.g., 24-48 hours).

  • Apoptosis Detection:

    • Add the caspase-3/7 detection reagent to each well.

    • Incubate for the recommended time to allow for the enzymatic reaction.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader or capture images using a high-content imaging system.

  • Data Analysis:

    • Quantify the fluorescence signal, which is proportional to the caspase activity and thus apoptosis.

    • Identify compounds that significantly increase the apoptotic signal compared to untreated controls.

Topoisomerase II Inhibition Assay

This biochemical assay screens for quinoxaline derivatives that inhibit the activity of Topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Quinoxaline derivative library

  • DNA intercalating dye (e.g., SYBR Green)

  • Fluorescence microplate reader

Protocol:

  • Reaction Setup:

    • In a microplate, combine the assay buffer, supercoiled DNA, and the quinoxaline derivatives.

    • Add Topoisomerase IIα to all wells except the negative control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Detection:

    • Stop the reaction.

    • Add the DNA intercalating dye. The fluorescence of the dye is higher when bound to relaxed DNA compared to supercoiled DNA.

  • Data Acquisition:

    • Measure the fluorescence intensity.

  • Data Analysis:

    • A decrease in fluorescence indicates inhibition of Topoisomerase II activity.

    • Calculate the percentage of inhibition for each compound and determine IC50 values for active compounds.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up Compound_Library Compound Library Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates Assay_Plates->Dispensing Reagents Reagents & Buffers Addition Cell/Reagent Addition Reagents->Addition Dispensing->Addition Incubation Incubation Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Confirmation Hit Confirmation Hit_Identification->Confirmation Dose_Response Dose-Response Curve Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for high-throughput screening of chemical libraries.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway DNA_Damage DNA Damage Bcl2_Family Bcl-2 Family (Bax, Bak) DNA_Damage->Bcl2_Family Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bcl2_Family Death_Receptor_Ligation Death Receptor Ligation (e.g., FasL) DISC DISC Formation (FADD, pro-Caspase-8) Death_Receptor_Ligation->DISC Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome (Cytochrome c, Apaf-1, pro-Caspase-9) Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Key signaling pathways downstream of VEGFR-2 activation.

Quantitative Analysis of 7-bromo-N-methylquinoxalin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-bromo-N-methylquinoxalin-2-amine, a crucial compound in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification in various sample matrices.

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations and clean matrices, such as in-process control samples or formulated drug products. The methodology leverages the chromophoric nature of the quinoxaline ring system for detection. Aminoquinoxalines typically exhibit strong absorption in the UV region between 250-350 nm due to π-π* electronic transitions, and potentially in the visible region (400-500 nm) due to charge transfer transitions.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. This will serve as the stock solution. Quinoxaline derivatives generally exhibit good solubility in polar aprotic solvents.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For drug product (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract with a known volume of a suitable solvent (e.g., methanol). Sonicate for 15 minutes and centrifuge. Dilute the supernatant with the mobile phase to the desired concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

1.1.2. HPLC-UV Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

1.1.3. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution for Standards dissolve->dilute extract Extract from Matrix (if needed) dissolve->extract filter Filter through 0.45 µm Filter dilute->filter extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Report Results quantify->report

Caption: HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where low detection limits are required. The method utilizes Multiple Reaction Monitoring (MRM) for specific detection.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution in a mixture of methanol and water (50:50, v/v) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare an internal standard (IS) stock solution (e.g., a deuterated analog or a structurally similar compound) at 1 µg/mL.

  • Biological Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or other biological fluid, add 300 µL of cold acetonitrile containing the internal standard (e.g., at 10 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent)
Column C18 or Biphenyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2.1.3

2.1.3. Data Presentation: Proposed MRM Transitions and MS Parameters

The molecular weight of this compound (C9H8BrN3) is approximately 238.08 g/mol for the monoisotopic mass. Due to the presence of bromine, there will be a characteristic isotopic pattern (79Br and 81Br in roughly a 1:1 ratio). The protonated molecule [M+H]+ will be observed at m/z 238 and 240.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 238.0Fragment 1100Optimized
This compound (Qualifier) 238.0Fragment 2100Optimized
Internal Standard IS [M+H]+IS Fragment100Optimized

Note: The specific product ions and collision energies need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. A common fragmentation pathway for N-methyl amines is the loss of the methyl group or cleavage of the quinoxaline ring.

2.1.4. Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated for by internal standard

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Aliquot Biological Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms_detect Tandem MS Detection (MRM) ionize->ms_detect integrate Integrate Peak Areas (Analyte/IS) ms_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify report Report Results quantify->report

Caption: LC-MS/MS Experimental Workflow

Signaling Pathways and Logical Relationships

While this compound is a synthetic compound and not directly involved in endogenous signaling pathways, its development is likely aimed at modulating a specific biological target, such as a kinase or receptor, which is part of a larger signaling cascade. The diagram below illustrates a generic drug discovery and development workflow, a logical relationship relevant to the professionals using this compound.

Drug_Discovery_Workflow target_id Target Identification & Validation hit_id Hit Identification (Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization (e.g., Synthesis of Analogs like this compound) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt analytics Analytical Method Development & Validation (Quantification of compound) hit_to_lead->analytics preclinical Preclinical Development (In vitro & In vivo studies) lead_opt->preclinical lead_opt->analytics clinical Clinical Trials (Phase I-III) preclinical->clinical preclinical->analytics approval Regulatory Approval clinical->approval clinical->analytics

Caption: Drug Discovery and Development Workflow

These detailed protocols and workflows provide a comprehensive guide for the quantitative analysis of this compound, supporting its development from early discovery through to preclinical and clinical stages. Researchers should validate these methods according to their specific laboratory and regulatory requirements.

Application Notes and Protocols: In Vitro Antimalarial Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimalarial properties.[1][2] The urgent need for new antimalarial agents, driven by the rise of drug-resistant Plasmodium falciparum strains, has intensified research into novel chemical scaffolds like quinoxalines.[3] These compounds offer promising avenues for drug discovery, potentially acting through mechanisms that can overcome existing resistance pathways.[3][4][5] This document provides a summary of quantitative data, detailed experimental protocols for evaluating the in vitro antimalarial activity and cytotoxicity of quinoxaline derivatives, and visual workflows to guide research efforts.

Data Presentation: Antimalarial Activity and Cytotoxicity

The following tables summarize the in vitro efficacy of various quinoxaline derivatives against chloroquine-resistant (W2, K1) and chloroquine-sensitive (3D7) strains of P. falciparum, along with their corresponding cytotoxicity against human cell lines. The Selectivity Index (SI), a critical parameter in drug discovery, is calculated as the ratio of cytotoxicity (CC50) to antiplasmodial activity (IC50). A higher SI value indicates greater selectivity for the parasite over host cells.

Table 1: In Vitro Antimalarial Activity of Selected Quinoxaline Derivatives

Compound Class/DerivativeP. falciparum StrainIC50 (µM)Reference
bis-pyrrolo[1,2-a]quinoxaline 1nW2 (CQ-resistant)0.21[3]
bis-pyrrolo[1,2-a]quinoxaline 1p3D7 (CQ-sensitive)0.20[3]
2-trichloromethylquinoxaline IK1 (multi-resistant)1.5[6]
3-phenyl-2-trichloromethylquinoxaline JK1 (multi-resistant)0.2[6]
Quinoxaline 1aNot Specified>10[7]
Quinoxaline 2aNot Specified>10[7]
Dianilinoquinoxaline 27S. mansoni (adult worms)<0.3[8]
Nitroquinoxaline 29S. mansoni (NTS)>70% inhibition at 0.1 µM[8]
Nitroquinoxaline 30S. mansoni (NTS)>70% inhibition at 0.1 µM[8]

Table 2: Cytotoxicity of Selected Quinoxaline Derivatives

Compound Class/DerivativeCell LineCC50 (µM)Reference
bis-pyrrolo[1,2-a]quinoxaline 1nHepG2 (Human)8.52[3]
bis-pyrrolo[1,2-a]quinoxaline 1pHepG2 (Human)7.85[3]
2-trichloromethylquinoxaline IHepG2 (Human)3.1[6]
3-phenyl-2-trichloromethylquinoxaline JHepG2 (Human)3.5[6]

Table 3: Selectivity Index of Promising Quinoxaline Derivatives

Compound DerivativeIC50 (µM) on W2CC50 (µM) on HepG2Selectivity Index (SI = CC50/IC50)Reference
1n0.218.5240.6[3]
Compound Derivative IC50 (µM) on 3D7 CC50 (µM) on HepG2 Selectivity Index (SI = CC50/IC50) Reference
1p0.207.8539.25[3]
Compound Derivative IC50 (µM) on K1 CC50 (µM) on HepG2 Selectivity Index (SI = CC50/IC50) Reference
J0.23.517.5[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of new chemical entities. The following are standard protocols for assessing the in vitro antimalarial activity and cytotoxicity of quinoxaline derivatives.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method measures the proliferation of P. falciparum by quantifying the amplification of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • O+ human red blood cells

  • Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • 96-well black microplates

  • Test compounds (quinoxaline derivatives) and control drugs (e.g., Chloroquine)

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Incubator with 5% CO2, 5% O2, 90% N2 gas mixture at 37°C

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline derivatives in the complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate in duplicate or triplicate.[9]

  • Parasite Culture Preparation: Prepare a parasite inoculum with a hematocrit of 2% and a parasitemia of 0.5-1%.[10]

  • Incubation: Add 100 µL of the parasite inoculum to each well containing the test compounds. Include wells for positive (parasites, no drug) and negative (uninfected red blood cells) controls.

  • Culture Maintenance: Incubate the plates for 72 hours at 37°C in a controlled gas environment.[10]

  • Lysis and Staining: After incubation, add 100 µL of the SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a non-linear regression curve.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[11]

Materials:

  • Human cell line (e.g., HepG2, TOV-21G, WI-26VA4).[12][13]

  • Culture medium appropriate for the cell line (e.g., RPMI 1640 or DMEM with 10% FBS).

  • 96-well clear microplates.

  • Test compounds (quinoxaline derivatives).

  • MTT solution (5 mg/mL in PBS).[11]

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1x10^6 cells/well and incubate for 18-24 hours at 37°C to allow for cell adherence.[11]

  • Compound Exposure: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the quinoxaline derivatives. Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the optical density (absorbance) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration.

Visualizations: Workflows and Relationships

SAR_Diagram Quinoxaline_Core Quinoxaline Scaffold Mod1 Substitution at Position 2/3 (e.g., CCl3, Phenyl) Quinoxaline_Core->Mod1 Mod2 Dimerization (e.g., bis-pyrroloquinoxalines) Quinoxaline_Core->Mod2 Mod3 Side Chain Modification Quinoxaline_Core->Mod3 Activity1 Increased Potency (Lower IC50) Mod1->Activity1 Mod2->Activity1 Activity2 Improved Selectivity (Higher SI) Mod2->Activity2 Activity3 Overcomes Resistance Mod3->Activity3

Mechanism_Pathway cluster_entry Parasite Invasion cluster_target Potential Targets cluster_effect Cellular Effect Drug Quinoxaline Derivative Parasite P. falciparum (Intraerythrocytic Stage) Drug->Parasite Accumulation Target1 Inhibition of Heme Polymerization Parasite->Target1 Target2 Stabilization of Parasitic Telomeric G-quadruplexes Parasite->Target2 Target3 Interaction with PfQRP1 or PfATP2 Parasite->Target3 Toxicity Heme-induced Toxicity Target1->Toxicity Replication Inhibition of DNA Replication Target2->Replication Death Parasite Death Target3->Death Toxicity->Death Replication->Death

References

Application Notes and Protocols: 7-bromo-N-methylquinoxalin-2-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the general properties and applications of quinoxaline derivatives in organic electronics. As of late 2025, specific experimental data for 7-bromo-N-methylquinoxalin-2-amine in this context is not publicly available. These guidelines are intended to serve as a starting point for researchers and scientists.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their inherent electron-deficient nature makes them promising candidates for use as electron-transporting materials (ETMs) and emitting layers in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of a bromine atom and a methylamino group at the 7 and 2 positions, respectively, of the quinoxaline core in this compound is anticipated to modulate its electronic and photophysical properties, potentially leading to enhanced device performance.

These notes provide an overview of the potential applications of this compound in organic electronics, along with detailed, generalized protocols for its synthesis, characterization, and integration into electronic devices.

Predicted Physicochemical and Electronic Properties

While experimental data for this compound is limited, its properties can be predicted based on the known characteristics of similar quinoxaline derivatives. The bromine substituent is expected to influence the material's HOMO/LUMO energy levels and may promote intermolecular interactions, potentially affecting charge transport. The N-methylamino group can act as an electron-donating group, which could influence the compound's photophysical properties.

PropertyPredicted Value/RangeMethod of Determination (Hypothetical)
Molecular Formula C₁₀H₉BrN₂Mass Spectrometry
Molecular Weight 237.10 g/mol ---
Highest Occupied Molecular Orbital (HOMO) -5.4 to -5.8 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO) -2.8 to -3.2 eVCyclic Voltammetry
Electron Mobility 10⁻⁵ to 10⁻³ cm²/VsSpace-Charge Limited Current (SCLC) Measurement
Photoluminescence (PL) Emission Peak 450 - 550 nm (in solution)Photoluminescence Spectroscopy

Potential Applications

Electron Transport Layer (ETL) in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient quinoxaline core suggests that this compound could function effectively as an electron transport material. In an OLED, the ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, contributing to efficient charge recombination and light emission.

Host Material for Phosphorescent Emitters in OLEDs

With a suitably high triplet energy level, this quinoxaline derivative could serve as a host material for phosphorescent guest emitters. The host material facilitates energy transfer to the guest, leading to highly efficient light emission.

n-Type Semiconductor in Organic Field-Effect Transistors (OFETs)

The anticipated electron-transporting properties of this compound make it a candidate for the active channel material in n-type OFETs. These transistors are essential components of complementary logic circuits in organic electronics.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for quinoxaline derivatives.

Materials:

  • 4-bromo-1,2-diaminobenzene

  • Methylglyoxal (40% in water)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in ethanol.

  • Add methylglyoxal (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 4-bromo-1,2-diaminobenzene + Methylglyoxal in Ethanol Reaction Stir at RT (4-6 hours) Reactants->Reaction Neutralization Neutralize with NaHCO3 solution Reaction->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography (Silica gel, Hexane:EtOAc) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.
Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple OLED device using this compound as the electron transport layer.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (e.g., a polymer emitter) / this compound / LiF / Al

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • A suitable emissive polymer (e.g., a blue-emitting polyfluorene derivative) dissolved in an organic solvent (e.g., toluene)

  • This compound dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Solvents for cleaning (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. Anneal the film at 80°C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the this compound solution onto the emissive layer at 2500 rpm for 60 seconds. Anneal the film at 70°C for 15 minutes.

  • Cathode Deposition: Transfer the device to a thermal evaporator. Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) at a pressure below 10⁻⁶ Torr.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition (Spin-Coating) cluster_2 Cathode Deposition (Thermal Evaporation) cluster_3 Final Steps Cleaning ITO Substrate Cleaning (Acetone, IPA, DI Water) UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL PEDOT:PSS Deposition UVOzone->HIL EML Emissive Polymer Deposition HIL->EML ETL This compound Deposition EML->ETL Cathode LiF / Al Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization OFET_Fabrication_Logic Start Start: Si/SiO2 Substrate Cleaning Substrate Cleaning Start->Cleaning Surface_Treatment Dielectric Surface Treatment (Optional: OTS) Cleaning->Surface_Treatment Semiconductor_Deposition Deposition of This compound Surface_Treatment->Semiconductor_Deposition Annealing Film Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Au Source/Drain Deposition Annealing->Electrode_Deposition Characterization OFET Characterization Electrode_Deposition->Characterization End End: Performance Metrics Characterization->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-bromo-N-methylquinoxalin-2-amine synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 7-bromo-2-chloroquinoxaline. This is followed by a nucleophilic aromatic substitution (SNA r) reaction with methylamine to yield the final product.

cluster_0 Step 1: Synthesis of 7-bromo-2-chloroquinoxaline cluster_1 Step 2: Synthesis of this compound A 2-Hydroxy-7-bromoquinoxaline B 7-bromo-2-chloroquinoxaline A->B  POCl3, 100°C, 2h   C 7-bromo-2-chloroquinoxaline D This compound C->D  Solvent (e.g., Ethanol), Base (e.g., Et3N), Reflux   E Methylamine (CH3NH2) E->D  Solvent (e.g., Ethanol), Base (e.g., Et3N), Reflux  

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-bromo-2-chloroquinoxaline[1]

This protocol is adapted from a known procedure for the synthesis of the chloro-intermediate.

Materials:

  • 2-Hydroxy-7-bromoquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-7-bromoquinoxaline (e.g., 6 g, 26.7 mmol) in phosphorus oxychloride (e.g., 60 mL).

  • Under a nitrogen atmosphere, stir the reaction mixture at 100°C for 2 hours.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Extract the crude product with ethyl acetate (e.g., 100 mL).

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-bromo-2-chloroquinoxaline.

Step 2: Synthesis of this compound

This generalized protocol is based on analogous nucleophilic aromatic substitution reactions on 2-chloroquinoxalines.[1] Optimization of reaction conditions is recommended to improve yield.

Materials:

  • 7-bromo-2-chloroquinoxaline

  • Methylamine solution (e.g., in ethanol or THF)

  • Triethylamine (Et₃N) or another suitable base

  • Ethanol or other suitable solvent (e.g., DMF, NMP)

  • Distilled water

Procedure:

  • To a solution of 7-bromo-2-chloroquinoxaline in a suitable solvent (e.g., ethanol), add an excess of methylamine solution.

  • Add a base, such as triethylamine (e.g., 3 equivalents), to the reaction mixture.

  • Reflux the reaction mixture for an appropriate time (e.g., 3-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • To the resulting residue, add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of 7-bromo-2-chloroquinoxaline (Step 1) Incomplete reaction.Ensure the reaction is heated to 100°C and stirred for the full 2 hours. Monitor reaction completion by TLC.
Degradation of the product during workup.Perform the workup promptly after the reaction is complete. Avoid excessive heating during solvent removal.
Low yield of this compound (Step 2) Incomplete reaction.Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like DMF or NMP. Increase the excess of methylamine and base.
Poor nucleophilicity of methylamine.Ensure the methylamine solution is fresh. The presence of water can reduce nucleophilicity.
Deactivation of the substrate.The bromo-substituent is deactivating. Higher temperatures may be required compared to reactions with electron-donating groups.
Side reactions.Over-alkylation of the product is possible, though less likely with a primary amine. Use a controlled amount of methylamine.
Formation of multiple products Over-methylation of the amine.While less common with primary amines, if a secondary amine is formed as a byproduct, consider using a less reactive methylating agent or milder conditions if performing a direct methylation of an amino group. In the case of the SNAr, ensure an adequate excess of methylamine to favor the primary amine product.
Reaction with the solvent.If using a nucleophilic solvent, it may compete with methylamine. Use a non-nucleophilic solvent.
Difficulty in product purification Presence of unreacted starting material.Optimize the reaction to go to completion. Use column chromatography for purification.
Formation of polar byproducts.Wash the crude product thoroughly with water to remove any salts. Recrystallization from a suitable solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of this compound (Step 2)?

A1: The base, such as triethylamine, is crucial to neutralize the HCl that is formed as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

Q2: Can I use a different solvent for the reaction of 7-bromo-2-chloroquinoxaline with methylamine?

A2: Yes, the choice of solvent can significantly impact the reaction rate and yield. While ethanol is a common choice, more polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) can accelerate the reaction, especially for less reactive substrates. However, they may require higher temperatures for removal during workup.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (7-bromo-2-chloroquinoxaline) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What are some potential side reactions to be aware of?

A4: A potential side reaction is the formation of a bis-adduct if a diamine were used as the nucleophile. With methylamine, the primary concern is ensuring the reaction goes to completion without degradation. In some cases, with other nucleophiles, substitution at other positions on the quinoxaline ring can occur, but for 2-chloroquinoxalines, substitution at the 2-position is highly favored.

Q5: What is the best way to purify the final product?

A5: The purification method depends on the purity of the crude product. If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be sufficient. If significant impurities or unreacted starting materials are present, column chromatography on silica gel is recommended.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data based on common optimization strategies for nucleophilic aromatic substitution reactions on chloroquinoxalines.[1]

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolEt₃NReflux (78)665
2DMFEt₃N100385
3NMPEt₃N120292
4EthanolK₂CO₃Reflux (78)860
5DMFK₂CO₃100480

Logical Troubleshooting Workflow

Start Low Yield of This compound Check_SM Check for unreacted 7-bromo-2-chloroquinoxaline (via TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present SM_Absent Starting Material Absent Check_SM->SM_Absent Increase_Conditions Increase reaction time and/or temperature. Consider a higher boiling point solvent (e.g., DMF). SM_Present->Increase_Conditions Check_Reagents Verify the quality and concentration of methylamine and base. SM_Present->Check_Reagents Degradation Product degradation may have occurred. SM_Absent->Degradation Milder_Conditions Consider milder reaction conditions or a shorter reaction time. Degradation->Milder_Conditions Purification_Issue Investigate purification procedure for product loss. Degradation->Purification_Issue

Caption: A logical workflow for troubleshooting low yield in the final step.

References

Technical Support Center: Purification of Brominated Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during experiments with brominated quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of brominated quinoxalines?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the parent quinoxaline or unreacted o-phenylenediamine.[1]

  • Over- or under-brominated products: Depending on the reaction conditions, you may have a mixture of mono-, di-, or poly-brominated quinoxalines.[2]

  • Regioisomers: In cases of selective bromination, other positional isomers can form.

  • Dehalogenated byproducts: Reductive dehalogenation can occur, leading to the formation of the parent quinoxaline from the desired brominated product.

  • Process-related impurities: These can be specific to the synthetic route. For example, in the synthesis of a brimonidine intermediate, a 5-bromo-quinoxaline-6-yl-cyanamide impurity was identified.[3]

  • Reagents and byproducts from the reaction: For instance, when using N-Bromosuccinimide (NBS) for bromination, residual NBS or succinimide may be present.[4]

Q2: How can I monitor the progress of my bromination reaction to minimize impurity formation?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your reaction.[5] By co-spotting the reaction mixture with your starting material, you can observe the consumption of the starting material and the formation of the product. An ideal TLC solvent system will show a clear separation between the starting material and the brominated quinoxaline, which is typically less polar.[5][6]

Q3: What are the primary methods for purifying crude brominated quinoxalines?

A3: The most common and effective purification methods are:

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities, such as the desired brominated product from starting materials and byproducts.[7][8]

  • Recrystallization: This method is useful for obtaining highly pure crystalline products, provided a suitable solvent is found.[9][10][11]

  • Acid-Base Extraction: If your brominated quinoxaline or impurities have acidic or basic functional groups, a liquid-liquid extraction can be an effective preliminary purification step.[12][13]

Troubleshooting Guides

Column Chromatography

Problem: My brominated quinoxaline co-elutes with an impurity.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use TLC to screen for a solvent system that provides good separation (a ΔRf of at least 0.2 is ideal). A common starting point for brominated heterocycles is a mixture of petroleum ether (or hexanes) and ethyl acetate.[5][7]
Column Overloading Too much crude material was loaded onto the column. For difficult separations, a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1) is recommended.[14]
Poor Column Packing Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: My brominated quinoxaline is not eluting from the column.

Possible CauseSuggested Solution
Solvent Polarity is Too Low The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the solvent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%.
Compound Degradation on Silica Some compounds can decompose on the acidic surface of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is an issue, consider using a different stationary phase like neutral alumina.[5]
Recrystallization

Problem: My brominated quinoxaline will not crystallize.

Possible CauseSuggested Solution
Inappropriate Solvent An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Screen a variety of solvents of different polarities. Common choices include ethanol, ethyl acetate/hexanes, and toluene.[10][12]
Solution is Not Saturated The concentration of your compound in the hot solvent is too low. Carefully evaporate some of the solvent to increase the concentration until the solution is saturated.
Presence of Impurities High levels of impurities can inhibit crystallization. Try purifying the crude material by column chromatography first to remove the bulk of the impurities.

Problem: My brominated quinoxaline "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is Cooling Too Quickly Rapid cooling can cause the compound to come out of solution as a liquid rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solvent is Too Nonpolar The compound is not soluble enough in the chosen solvent system. Try a more polar solvent or a solvent mixture.

Quantitative Data Summary

CompoundPurification MethodEluent/SolventYieldReference
6-BromoquinoxalineExtractionEthyl Acetate50%[4]
6-Amino-5-bromoquinoxalineRecrystallizationToluene68%[9]
Brominated Pyrrolo[1,2-a]quinoxalinesColumn ChromatographyPetroleum Ether/Ethyl Acetate (8:1)Not specified[7]
2,3-DiphenylquinoxalineRecrystallizationEthanol92%[11][15]

Experimental Protocols

Protocol 1: Purification of 6-Bromoquinoxaline by Extraction and Column Chromatography

This protocol is adapted from the synthesis of 6-bromoquinoxaline.[4]

  • Work-up: After the reaction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: Dilute the residue with a saturated solution of sodium carbonate (10 mL) to neutralize any remaining acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water, then dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Column Chromatography (if necessary):

    • Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate).

    • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of Brominated Quinoxalines by Recrystallization

This is a general protocol for recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude brominated quinoxaline and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[12] Common solvents to try are ethanol, methanol, toluene, or a mixture like ethyl acetate/hexanes.[9][10]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should start to form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Brominated Quinoxaline extraction Acid-Base Extraction (Optional) crude->extraction  If acidic/basic  impurities present column Column Chromatography crude->column  Mixture of  impurities extraction->column recrystallization Recrystallization column->recrystallization  For higher  purity pure Pure Brominated Quinoxaline column->pure recrystallization->pure

Caption: General purification workflow for brominated quinoxalines.

Troubleshooting Logic for Column Chromatography

troubleshooting_column start Poor Separation in Column Chromatography coelution Co-elution of Product and Impurity start->coelution no_elution Product Not Eluting start->no_elution solvent_issue Check TLC for Optimal Solvent System coelution->solvent_issue  Likely cause overload_issue Reduce Amount of Crude Material Loaded coelution->overload_issue packing_issue Repack Column Carefully coelution->packing_issue polarity_issue Increase Eluent Polarity no_elution->polarity_issue  Most common degradation_issue Test for Stability on Silica; Consider Alumina no_elution->degradation_issue

Caption: Troubleshooting guide for column chromatography issues.

References

Overcoming poor solubility of 7-bromo-N-methylquinoxalin-2-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-bromo-N-methylquinoxalin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound has the molecular formula C10H9BrN2. Its predicted XlogP value is 3.2, which suggests a lipophilic nature and likely poor aqueous solubility.

Q2: Why is my this compound not dissolving in my aqueous assay buffer?

A2: Due to its predicted lipophilicity, this compound is expected to have low solubility in aqueous solutions. This can lead to precipitation of the compound, resulting in inaccurate and unreliable assay results.

Q3: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, the formation of solid dispersions, and complexation with cyclodextrins.[1][2][3][4][5] The choice of method depends on the specific requirements of the assay and the physicochemical properties of the compound.

Troubleshooting Guides

Issue: Precipitation of this compound observed during assay setup.

This guide provides a systematic approach to identify a suitable solvent system for this compound in your assay.

cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitation stock_sol Prepare High-Concentration Stock in 100% DMSO start->stock_sol cosolvent Test Co-Solvent Systems (e.g., DMSO, Ethanol) stock_sol->cosolvent evaluate Evaluate Solubility & Assay Compatibility cosolvent->evaluate Precipitation? ph_adjust Evaluate pH Adjustment (if compound is ionizable) ph_adjust->evaluate Precipitation? surfactant Assess Surfactant Addition (e.g., Tween-80, Pluronic F-68) surfactant->evaluate Precipitation? cyclodextrin Consider Cyclodextrin Complexation cyclodextrin->evaluate evaluate->ph_adjust Yes evaluate->surfactant Yes evaluate->cyclodextrin Yes end End: Optimized Protocol evaluate->end No

Caption: A stepwise workflow for troubleshooting and optimizing the solubility of this compound in experimental assays.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screen

This protocol outlines a method to determine the maximum solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (e.g., determined by a UV-Vis scan).

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of the stock solution in 100% DMSO.

  • In a 96-well plate, add 2 µL of each DMSO stock dilution to 98 µL of the desired assay buffer to create a range of final compound concentrations with a final DMSO concentration of 2%.

  • Repeat step 3 with other co-solvents (e.g., Ethanol, PEG400) to test different co-solvent systems.

  • Incubate the plates at room temperature for 1 hour.

  • Visually inspect for precipitation.

  • Measure the absorbance of each well at the predetermined wavelength. A decrease in absorbance at higher concentrations, accompanied by visible precipitate, indicates the limit of solubility.

Data Presentation:

Co-Solvent (2% final concentration)Highest Soluble Concentration (µM)Visual Observation
DMSOe.g., 50No precipitate
Ethanole.g., 25No precipitate
PEG400e.g., 75No precipitate
Assay Buffer Alonee.g., <1Precipitate observed
Protocol 2: pH-Dependent Solubility Assessment

This protocol is designed to evaluate the effect of pH on the solubility of this compound, which is relevant if the compound has ionizable groups.

Materials:

  • This compound

  • 10 mM stock solution in 100% DMSO

  • A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well clear bottom plates

  • Plate reader

Methodology:

  • Prepare a dilution series of the 10 mM stock solution in 100% DMSO.

  • In separate 96-well plates for each pH condition, add 2 µL of each DMSO stock dilution to 98 µL of the corresponding buffer.

  • Incubate the plates at room temperature for 1 hour.

  • Visually inspect for any signs of precipitation.

  • Measure the absorbance of each well.

Data Presentation:

Buffer pHHighest Soluble Concentration (µM) at 2% DMSO
5.0e.g., 60
6.0e.g., 55
7.0e.g., 50
7.4e.g., 50
8.0e.g., 45

Signaling Pathway Considerations

When developing a solubilization strategy, it is crucial to consider the potential effects of the chosen excipients on the biological system under investigation. The following diagram illustrates a generic signaling pathway and highlights where excipients could potentially interfere.

cluster_1 Potential Excipient Interference in a Signaling Pathway ligand This compound (Ligand) receptor Receptor ligand->receptor Binding downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activation response Cellular Response downstream->response excipient Solubilizing Excipient (e.g., DMSO, Surfactant) excipient->receptor Potential Interference excipient->downstream Potential Interference

Caption: A diagram illustrating potential points of interference for solubilizing excipients within a generic cell signaling pathway.

Recommendation: Always include a vehicle control (assay buffer with the final concentration of the chosen solubilizing agent) in your experiments to account for any potential effects of the excipients on the assay results.

References

Technical Support Center: Synthesis of 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-N-methylquinoxalin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions. The most common synthetic route involves the initial synthesis of a quinoxaline core, followed by functionalization. A likely pathway is the synthesis of 7-bromo-2-chloroquinoxaline and subsequent reaction with methylamine.

Issue 1: Formation of Regioisomers during Quinoxaline Ring Synthesis

When synthesizing the quinoxaline core from a substituted o-phenylenediamine, such as 4-bromo-1,2-phenylenediamine, the formation of undesired regioisomers can occur.

Undesired ProductPotential CauseSuggested Solution
6-bromo-N-methylquinoxalin-2-amineLack of regioselectivity in the condensation reaction.The regioselectivity of the cyclization can be influenced by the reaction conditions. Acidic or basic conditions can favor the formation of one isomer over the other. It is recommended to perform small-scale trial reactions with varying pH to determine the optimal conditions for the desired 7-bromo isomer.

dot

regioselectivity cluster_products Possible Products 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Reaction Reaction 4-bromo-1,2-phenylenediamine->Reaction Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Reaction 7-bromo-quinoxalin-derivative 7-bromo-quinoxalin-derivative Reaction->7-bromo-quinoxalin-derivative Desired 6-bromo-quinoxalin-derivative 6-bromo-quinoxalin-derivative Reaction->6-bromo-quinoxalin-derivative Side-product methylation_side_reactions cluster_methylation_products Methylation Products 7-bromoquinoxalin-2-amine 7-bromoquinoxalin-2-amine Reaction Reaction 7-bromoquinoxalin-2-amine->Reaction Methylating Agent Methylating Agent Methylating Agent->Reaction This compound This compound Reaction->this compound Desired 7-bromo-N,N-dimethylquinoxalin-2-amine 7-bromo-N,N-dimethylquinoxalin-2-amine Reaction->7-bromo-N,N-dimethylquinoxalin-2-amine Over-methylation Quaternary Salt Quaternary Salt Reaction->Quaternary Salt Exhaustive Methylation troubleshooting_workflow cluster_issues Potential Issues Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Analyze by LC-MS/NMR Analyze by LC-MS/NMR Low Yield or Impure Product->Analyze by LC-MS/NMR Identify Side Products Identify Side Products Analyze by LC-MS/NMR->Identify Side Products Regioisomers Regioisomers Identify Side Products->Regioisomers Isomeric Mixture Over-methylation Over-methylation Identify Side Products->Over-methylation Higher MW Incomplete Reaction Incomplete Reaction Identify Side Products->Incomplete Reaction Starting Material Present Other Side Reactions Other Side Reactions Identify Side Products->Other Side Reactions Unexpected Peaks Optimize Cyclization pH Optimize Cyclization pH Regioisomers->Optimize Cyclization pH Use Eschweiler-Clarke Use Eschweiler-Clarke Over-methylation->Use Eschweiler-Clarke Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Consult Literature/Support Consult Literature/Support Other Side Reactions->Consult Literature/Support

Optimizing reaction conditions for regioselective bromination of quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective bromination of quinoxalines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve your desired products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the regioselective bromination of quinoxalines.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Inappropriate solvent.- Deactivated quinoxaline substrate.- Switch to a more reactive brominating agent (e.g., Br₂ if NBS is not working, but handle with care due to its hazardous nature).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Screen different solvents. For NBS bromination, solvents like acetic acid or DMF have been used.[1] For TBATB, MeCN is a suitable solvent.[2]- For deactivated substrates, consider using a stronger acid catalyst to enhance electrophilicity.
Poor Regioselectivity - Reaction conditions favoring multiple isomers.- Strong, non-selective brominating agent.- Steric and electronic effects of the substrate.- Employ milder and more selective brominating agents like tetrabutylammonium tribromide (TBATB) which can offer high regioselectivity.[2][3]- The use of strong acids like sulfuric acid or triflic acid can direct bromination to specific positions.[4][5]- Carefully control the reaction temperature; lower temperatures often favor higher selectivity.- The choice of solvent can influence regioselectivity. For instance, in the iodination of pyrrolo[1,2-a]quinoxaline, different solvents led to different isomers, a principle that can be analogous to bromination.[2]
Formation of Poly-brominated Products - Excess of brominating agent.- Prolonged reaction time.- Highly activated quinoxaline substrate.- Use a stoichiometric amount or a slight excess (e.g., 1.2 equivalents) of the brominating agent.[2]- Monitor the reaction closely by TLC and quench it as soon as the desired mono-brominated product is formed.- For highly activated substrates, consider a less reactive brominating agent or milder reaction conditions.
Side Reactions (e.g., Decomposition) - Harsh reaction conditions (high temperature, strong acid).- Presence of sensitive functional groups on the substrate.- Use milder reaction conditions. TBATB is noted for its mild nature and compatibility with a wide range of functional groups.[2]- Protect sensitive functional groups prior to bromination.- Ensure the reaction is carried out under an inert atmosphere if the substrate is air-sensitive.
Difficult Product Purification - Similar polarity of starting material, product, and by-products.- Formation of hard-to-separate isomers.- Optimize the reaction to maximize the yield of the desired isomer, which will simplify purification.- Utilize column chromatography with a carefully selected solvent system. A gradual gradient elution can improve separation.- Recrystallization can be an effective purification method if a suitable solvent is found.- If isomers are inseparable, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the regioselective bromination of quinoxalines?

A1: Common reagents include N-Bromosuccinimide (NBS) and tetrabutylammonium tribromide (TBATB).[2][6] NBS is a versatile reagent often used with a radical initiator or in acidic media.[1][6] TBATB is a milder alternative that can provide high regioselectivity and is easier to handle than molecular bromine.[2][3]

Q2: How does the solvent affect the regioselectivity of the bromination?

A2: The solvent can have a significant impact on regioselectivity. For some heterocyclic systems, changing the solvent can direct the halogenation to different positions.[2] For example, in the bromination of pyrrolo[1,2-a]quinoxalines with TBATB, acetonitrile (MeCN) was found to be an effective solvent.[2] It is recommended to perform a solvent screen during reaction optimization.

Q3: Can I achieve regioselective bromination on a quinoxaline ring that is part of a larger, more complex molecule?

A3: Yes, this is often a key challenge in drug development. The success of such a reaction depends on the substrate and the chosen method. Using a mild and highly selective reagent like TBATB can be advantageous as it is compatible with various functional groups.[2] It may be necessary to protect other reactive sites in the molecule.

Q4: What is the typical mechanism for bromination of quinoxalines with reagents like NBS or TBATB?

A4: The mechanism can vary. With NBS in the presence of a radical initiator, a free-radical pathway may be involved.[6] However, in the absence of a radical initiator, an electrophilic aromatic substitution mechanism is more likely.[6] For TBATB, it is proposed that it slowly releases molecular bromine, which then participates in an electrophilic addition with the quinoxaline, followed by the elimination of HBr to yield the brominated product.[2]

Q5: How can I confirm the regiochemistry of my brominated quinoxaline product?

A5: The most definitive methods for structure elucidation are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[4] In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Data Presentation

Table 1: Comparison of Reaction Conditions for C3-Bromination of Pyrrolo[1,2-a]quinoxalines with TBATB [2]

EntrySubstrate (1)Product (3)SolventTemperature (°C)Time (h)Yield (%)
1Pyrrolo[1,2-a]quinoxaline3-Bromo-pyrrolo[1,2-a]quinoxalineMeCN801296
24-Methylpyrrolo[1,2-a]quinoxaline3-Bromo-4-methylpyrrolo[1,2-a]quinoxalineMeCN801295
34-Phenylpyrrolo[1,2-a]quinoxaline3-Bromo-4-phenylpyrrolo[1,2-a]quinoxalineMeCN801292
47-Methylpyrrolo[1,2-a]quinoxaline3-Bromo-7-methylpyrrolo[1,2-a]quinoxalineMeCN801293
57-Chloropyrrolo[1,2-a]quinoxaline3-Bromo-7-chloropyrrolo[1,2-a]quinoxalineMeCN801289

Table 2: Conditions for 1,3-Dibromination of Pyrrolo[1,2-a]quinoxalines with TBATB [2]

EntrySubstrate (1)Equivalents of TBATBSolventTemperature (°C)Time (h)Yield (%)
1Pyrrolo[1,2-a]quinoxaline2.4MeCN801785
24-Methylpyrrolo[1,2-a]quinoxaline2.4MeCN801782
34-Phenylpyrrolo[1,2-a]quinoxaline2.4MeCN801780

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of Pyrrolo[1,2-a]quinoxaline with TBATB [2]

  • To a 10 mL Schlenk tube, add the pyrrolo[1,2-a]quinoxaline substrate (0.2 mmol) and tetrabutylammonium tribromide (TBATB) (0.24 mmol).

  • Add acetonitrile (MeCN) (2.5 mL) to the tube.

  • Stir the mixture at 80 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the solution to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-pyrrolo[1,2-a]quinoxaline.

Protocol 2: Bromination of Quinoxaline with NBS in Acetic Acid [1]

  • In a round-bottom flask, dissolve quinoxaline (3.0 mmol) in glacial acetic acid (10 mL).

  • Add N-Bromosuccinimide (NBS) (3.0 mmol) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture at reflux for 20 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dilute the residue with a saturated solution of sodium carbonate (10 mL).

  • Extract the product with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.

  • The product, 6-bromoquinoxaline, is obtained as the sole product.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Quinoxaline Substrate and Brominating Agent add_solvent Add Solvent start->add_solvent react Heat and Stir add_solvent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for the bromination of quinoxalines.

troubleshooting_flowchart cluster_solutions Potential Solutions start Low Regioselectivity? option1 Use Milder Reagent (e.g., TBATB) start->option1 Yes option2 Optimize Solvent start->option2 Yes option3 Lower Reaction Temperature start->option3 Yes option4 Use Strong Acid Catalyst start->option4 Yes result Improved Regioselectivity option1->result option2->result option3->result option4->result

References

Troubleshooting inconsistent results in biological assays with 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 7-bromo-N-methylquinoxalin-2-amine in biological assays. Inconsistent results can be a significant challenge, and this resource aims to provide structured solutions to common problems.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: High Variability or Inconsistent IC50/EC50 Values in Cell-Based Assays (e.g., MTT, XTT)

Inconsistent results in cell viability and proliferation assays are a common challenge. This guide will help you systematically troubleshoot the issue.

Troubleshooting Workflow:

A High Variability in IC50/EC50 B Check Compound Solubility & Stability A->B C Review Assay Protocol A->C D Investigate Assay Interference A->D E Optimize Cell Culture Conditions A->E B_sol Precipitate observed? Improve solubilization (e.g., sonication, different solvent vehicle). B->B_sol Solubility B_stab Degradation suspected? Prepare fresh stock solutions. Minimize freeze-thaw cycles. B->B_stab Stability C_pip Inconsistent pipetting? Calibrate pipettes. Use reverse pipetting for viscous solutions. C->C_pip Pipetting C_inc Variable incubation times? Ensure consistent timing for all plates. C->C_inc Incubation C_solv Incomplete formazan solubilization? Increase incubation with solubilizer. Mix thoroughly. C->C_solv Solubilization D_color Compound absorbs at read wavelength? Include compound-only controls. D->D_color Colorimetric Interference D_react Compound reacts with MTT reagent? Test in a cell-free system. D->D_react Chemical Reactivity E_dens Inconsistent cell seeding density? Ensure uniform cell suspension before plating. E->E_dens Cell Density E_health Poor cell health? Check for contamination. Use cells at optimal passage number. E->E_health Cell Health

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Compound Solubility and Stability:

    • Observation: Visually inspect your compound stock and working solutions for any precipitate. Quinoxaline derivatives can have limited aqueous solubility.

    • Action: If precipitation is observed, try gentle warming or sonication to redissolve the compound. For stock solutions, ensure the DMSO is of high quality and anhydrous. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Protocol Review:

    • Pipetting Technique: Inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Incubation Times: Adhere strictly to the incubation times specified in your protocol for compound treatment, MTT addition, and formazan solubilization.

    • Formazan Solubilization: Incomplete solubilization of the purple formazan crystals is a common source of variability in MTT assays. Ensure thorough mixing after adding the solubilization agent and allow sufficient time for the crystals to dissolve completely.[1]

  • Assay Interference:

    • Colorimetric Interference: If this compound has inherent color, it can interfere with the absorbance reading. Include control wells containing the compound in cell-free media to measure and subtract its background absorbance.

    • Chemical Reactivity: Some compounds can chemically react with the MTT reagent, leading to false-positive or false-negative results. To test for this, incubate the compound with the MTT reagent in a cell-free system.

  • Cell Culture Conditions:

    • Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. The "edge effect" in 96-well plates can also lead to variability; consider not using the outermost wells for experimental data.[1]

    • Cell Health: Use cells at a consistent and optimal passage number. Regularly check for mycoplasma contamination and ensure the cells are healthy and in the logarithmic growth phase at the time of the experiment.

Issue 2: Inconsistent Results in Kinase Inhibition Assays

Variability in kinase inhibition assays can arise from multiple factors, from the stability of the reagents to interference from the test compound.

Troubleshooting Workflow:

A Inconsistent Kinase Assay Results B Check Reagent Integrity A->B C Review Assay Conditions A->C D Investigate Compound Interference A->D B_kin Kinase activity low? Use freshly thawed enzyme. Verify storage conditions. B->B_kin Kinase B_atp ATP degradation? Prepare fresh ATP solutions. Aliquot and store properly. B->B_atp ATP C_time Incorrect incubation time? Optimize for linear reaction phase. C->C_time Incubation C_conc Suboptimal substrate/ATP concentration? Determine Km for ATP and substrate. C->C_conc Concentrations D_agg Compound aggregation? Add non-ionic detergent (e.g., Triton X-100). Perform aggregation counter-screen. D->D_agg Aggregation D_fluor Fluorescence interference? (for fluorescence-based assays) Scan compound for auto-fluorescence. D->D_fluor Fluorescence D_luc Luciferase inhibition? (for ADP-Glo type assays) Run a counter-screen against luciferase. D->D_luc Luciferase

Caption: Troubleshooting workflow for inconsistent kinase assay results.

Detailed Steps:

  • Reagent Integrity:

    • Kinase Enzyme: Ensure the kinase is properly stored and handled. Avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment and verify its activity with a known inhibitor.

    • ATP: ATP solutions can degrade over time. Prepare fresh ATP stocks and store them in aliquots at -20°C or -80°C.

  • Assay Conditions:

    • Linear Range: Ensure your assay is running in the linear range with respect to time and enzyme concentration. This can be determined by running a time course and an enzyme titration.

    • Substrate and ATP Concentrations: For mechanistic studies, it is ideal to use ATP and substrate concentrations at or below their Km values.

  • Compound Interference:

    • Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent this.

    • Fluorescence Interference: If you are using a fluorescence-based assay, check if this compound is auto-fluorescent at the excitation and emission wavelengths of your assay.

    • Luciferase Inhibition: In assays that use a luciferase-based readout (e.g., ADP-Glo), the test compound may directly inhibit the luciferase enzyme, leading to an artificially low signal. A counter-screen against luciferase is recommended for hits from such assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of quinoxaline derivatives. Ensure you are using high-purity, anhydrous DMSO. For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity, typically it should be kept below 0.5%.

Q2: My this compound solution appears to have a precipitate after dilution in aqueous buffer. What should I do?

A2: This indicates that the compound has limited solubility in the aqueous buffer at that concentration. You can try the following:

  • Gently warm the solution (e.g., to 37°C).

  • Briefly sonicate the solution.

  • If the precipitate persists, you may need to lower the final concentration of the compound in your assay or explore the use of co-solvents, though this should be done with caution as co-solvents can affect the biological system.

Q3: Can this compound interfere with colorimetric or fluorometric readouts?

A3: It is possible. Many heterocyclic compounds can absorb light or fluoresce, which can interfere with assay readouts. It is essential to include proper controls:

  • For colorimetric assays (e.g., MTT): Run a control with the compound in the assay medium without cells to measure its intrinsic absorbance.

  • For fluorescence-based assays: Scan the emission spectrum of the compound at the assay's excitation wavelength to check for auto-fluorescence.

Q4: How stable is this compound in solution?

A4: The stability of quinoxaline derivatives in solution can vary. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid long-term storage of diluted solutions in aqueous buffers or cell culture media, as the compound may degrade. Minimizing the number of freeze-thaw cycles of the DMSO stock is also good practice.

Quantitative Data Summary

The following tables summarize the reported biological activities of various quinoxaline derivatives, which can serve as a reference for expected potency. Note that the specific activity of this compound may differ.

Table 1: Anticancer Activity of Quinoxaline Derivatives (IC50 Values)

Compound ClassCell LineIC50 (µM)Reference
1,3-diphenylurea-quinoxalineMGC-8039.0[2]
1,3-diphenylurea-quinoxalineHeLa12.3[2]
1,3-diphenylurea-quinoxalineT-248.9[2]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideHCT1164.4[3]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideMCF-75.3[3]
Substituted quinoxalineHepG2 (liver)5.98[4]
Substituted quinoxalineHCT-116 (colon)7.70[4]
Substituted quinoxalineMCF-7 (breast)6.35[4]
Novel quinoxaline derivativeMCF-72.61[2]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 450.073[5]

Table 2: Antiviral Activity of Quinoxaline Derivatives (EC50 Values)

Compound ClassVirusCell LineEC50 (µM)Reference
Quinoxaline derivativeCoxsackievirus B4 (CVB4)Vero-761.5[6]
Quinoxaline derivativeCoxsackievirus B3 (CVB3)Vero-762-3[6]
Quinoxaline derivativeEchovirus 9 (E9)LLC-MK26.0[6]
Quinoxaline derivativeHuman Cytomegalovirus (HCMV)Not specifiedVaries[7][8]
Quinolone analogueHCoV-OC43HEL0.12[9]
Quinolone analogueSARS-CoV-2Vero E6Varies[9]

Table 3: Kinase Inhibitory Activity of Quinoxaline Derivatives (IC50 Values)

Compound ClassKinaseIC50 (µM)Reference
Quinoxaline derivativeEGFR0.3[10]
Quinoxaline derivativeEGFR0.4[10]
Quinoxaline derivativeCOX-20.46[10]
Quinoxaline derivativeGSK-3β0.18[11]
Quinoxaline-basedASK10.118[12]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for evaluating the cytotoxic effects of quinoxaline derivatives on adherent cancer cell lines.

Materials:

  • This compound

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13][14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control medium.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and DMSO only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

Kinase Inhibition Assay (ADP-Glo™ Format)

This is a general protocol for assessing the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ADP formation.

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer with a constant, low percentage of DMSO.

    • Prepare a solution of the kinase in assay buffer.

    • Prepare a solution of the substrate and ATP in assay buffer. The final concentrations should be optimized for the specific kinase (ideally at or below Km).

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well (except for no-enzyme controls).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percentage of inhibition relative to the vehicle control.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • This compound

  • Virus stock of known titer

  • Susceptible host cell line (e.g., Vero cells)

  • 6-well or 12-well plates

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding:

    • Seed host cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in infection medium.

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application:

    • After the adsorption period, remove the virus inoculum.

    • Overlay the cell monolayer with 2-3 mL of overlay medium containing the different concentrations of the test compound or a vehicle control. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution. The viable cells will stain purple, and the areas of cell death due to viral lysis (plaques) will appear as clear zones.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

References

Technical Support Center: 7-bromo-N-methylquinoxalin-2-amine Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromo-N-methylquinoxalin-2-amine. This resource provides troubleshooting guidance and answers to frequently asked questions related to the investigation of its degradation pathways. As a novel quinoxaline derivative, specific degradation data is limited. Therefore, this guide focuses on established methodologies for determining the stability and degradation of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific studies on this compound are not yet available, based on the quinoxaline core and the N-methylamine substituent, potential degradation pathways include:

  • Hydrolysis: The amide-like linkage in the quinoxaline ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening.

  • Oxidation: The nitrogen atoms in the quinoxaline ring and the N-methylamino group are potential sites for oxidation. This can be particularly relevant in the presence of oxidative agents or under photolytic stress.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light. UV or visible light could induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: Exposure to high temperatures can lead to the breakdown of the molecule. The specific degradation products will depend on the temperature and the presence of other substances.

  • Tautomerization: Quinoxaline derivatives, particularly in their reduced forms, can be susceptible to tautomerization, which can affect their stability. This is a key consideration if the compound is used in applications involving redox chemistry.

Q2: I am starting my investigation into the stability of this compound. What initial experiments should I perform?

A2: A forced degradation study is the recommended starting point to gain a rapid understanding of the intrinsic stability of this compound.[1][2] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would experience during normal handling and storage. The goal is to generate a degradation profile that can inform further studies.

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Standard forced degradation studies typically include the following conditions[3]:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Investigated
Acid Hydrolysis0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60°C)Hydrolysis
Base Hydrolysis0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60°C)Hydrolysis, Tautomerization
Oxidation3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureOxidation
Thermal DegradationDry heat (e.g., 80-100°C) for a specified durationThermolysis
PhotodegradationExposure to UV and visible light (ICH Q1B guidelines)Photolysis

Q4: My initial forced degradation experiments are not showing any degradation. What should I do?

A4: If you do not observe any degradation under the initial stress conditions, you can gradually increase the severity of the conditions. This may involve:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the duration of exposure to the stressor.

It is important to make these changes in a controlled manner to avoid overly aggressive degradation that may not be relevant to real-world stability.

Troubleshooting Guide

Issue: Unexpected peaks are appearing in my chromatogram during stability testing.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm that the new peaks are not present in the chromatogram of a freshly prepared sample.

    • Compare the retention times of the new peaks with those of any known impurities.

    • Perform peak purity analysis using a diode array detector (DAD) or mass spectrometer (MS) to determine if the main peak is co-eluting with any degradation products.

    • Isolate the degradation products using preparative chromatography for structure elucidation by techniques such as NMR and high-resolution mass spectrometry (HRMS).

Possible Cause 2: Interaction with excipients or container closure system.

  • Troubleshooting Steps:

    • If the study involves a formulated product, analyze a placebo formulation (the formulation without the active pharmaceutical ingredient) under the same stress conditions to see if the new peaks are generated from the excipients.

    • Investigate potential leaching or interaction with the storage container.

Issue: I am observing significant loss of the parent compound but no corresponding degradation product peaks.

Possible Cause 1: Degradation products are not being detected by the analytical method.

  • Troubleshooting Steps:

    • Ensure your analytical method (e.g., HPLC) is capable of detecting a wide range of potential degradation products. This may involve using a non-specific detector like a mass spectrometer in addition to a UV detector.

    • Check if the degradation products are volatile and are being lost during sample preparation or analysis.

    • Consider the possibility that the degradation products are not chromophoric and therefore not detected by a UV detector.

Possible Cause 2: Adsorption of the compound or its degradants to the container or column.

  • Troubleshooting Steps:

    • Investigate the recovery of the compound from the sample matrix and container.

    • Use a different type of container or HPLC column to see if the issue persists.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for characterization.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/DAD detector and/or a mass spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Determine the retention times of the degradation products.

    • Use a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS HPLC->LCMS Pathways Identify Degradation Pathways LCMS->Pathways Kinetics Determine Degradation Kinetics LCMS->Kinetics Products Characterize Degradation Products LCMS->Products Compound 7-bromo-N-methyl- quinoxalin-2-amine Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Ring-Opened Products Parent->Hydrolysis Hydrolysis (Acid/Base) Oxidation N-Oxides Parent->Oxidation Oxidation Debromination Debrominated Analog Parent->Debromination Photolysis/Radical Reaction Demethylation N-Demethylated Analog Parent->Demethylation Oxidative Demethylation

References

Technical Support Center: Enhancing Cell Permeability of Quinoxaline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of quinoxaline-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of quinoxaline-based inhibitors that influence their cell permeability?

A1: The cell permeability of quinoxaline-based inhibitors, like other small molecules, is governed by a balance of several physicochemical properties. Key parameters to consider include:

  • Lipophilicity (LogP): Generally, a moderate lipophilicity (LogP between 1 and 3) is favorable for passive diffusion across the lipid bilayer of cell membranes. Compounds that are too hydrophilic may not partition into the membrane, while excessively lipophilic compounds can be retained within the membrane or have poor aqueous solubility.[1]

  • Molecular Weight (MW): Lower molecular weight compounds (typically <500 Da) tend to exhibit better permeability.[2]

  • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). A lower PSA (<140 Ų) is generally associated with better cell permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A higher number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its ability to cross the nonpolar cell membrane. According to Lipinski's Rule of Five, orally active drugs typically have no more than 5 HBDs and 10 HBAs.

  • Ionization State (pKa): The ionization state of a compound at physiological pH (around 7.4) is critical. The neutral form of a molecule is generally more permeable than its ionized form.[2]

Q2: What are the common in vitro models for assessing the cell permeability of quinoxaline-based inhibitors?

A2: Two widely used in vitro models for evaluating cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures the ability of a compound to diffuse across an artificial lipid membrane.[3][4][5][6] It is a cost-effective method for predicting passive membrane transport.[3][5]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[4][7][8] It provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms, including efflux pumps.[7][8]

Q3: How can I interpret the results from PAMPA and Caco-2 assays to understand the permeability of my quinoxaline inhibitor?

A3: Comparing the apparent permeability coefficients (Papp) from both assays can provide valuable insights:

  • Good correlation between PAMPA and Caco-2: If the Papp values are similar, it suggests that the primary mechanism of transport is passive diffusion.[7][8]

  • Papp (PAMPA) > Papp (Caco-2): This discrepancy often indicates that the compound is a substrate for efflux transporters (like P-glycoprotein) in the Caco-2 cells, which actively pump the compound out of the cell, reducing its net permeability.[5][7]

  • Papp (Caco-2) > Papp (PAMPA): This suggests the involvement of active uptake transporters in the Caco-2 cells that facilitate the entry of the compound into the cell, or that paracellular transport is a significant route of absorption.[5][7]

Troubleshooting Guide

Problem 1: My quinoxaline-based inhibitor shows potent activity in a biochemical assay but has low efficacy in cell-based assays.

  • Possible Cause: Poor cell permeability is a likely culprit. The compound may not be reaching its intracellular target at a sufficient concentration.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Calculate or measure the LogP, PSA, MW, and the number of HBDs and HBAs of your compound. Compare these values to the general guidelines for good permeability (see FAQ 1).

    • Perform Permeability Assays:

      • Conduct a PAMPA assay to evaluate passive diffusion.

      • Run a Caco-2 permeability assay to assess both passive and active transport.

    • Structure-Activity Relationship (SAR) Analysis:

      • Synthesize and test analogs with modified physicochemical properties. For example, mask polar functional groups with non-polar moieties to increase lipophilicity or reduce the number of hydrogen bond donors/acceptors.[9][10]

      • Consider strategies like introducing fluorine atoms or other lipophilic groups to enhance permeability, but be mindful of potential impacts on target binding.[11]

Problem 2: My quinoxaline inhibitor has a high efflux ratio in the Caco-2 assay.

  • Possible Cause: The compound is likely a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Involvement:

      • Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Structural Modifications to Evade Efflux:

      • Analyze the structure of your compound to identify potential recognition motifs for efflux transporters.

      • Synthesize analogs with modifications aimed at reducing recognition by efflux pumps. This could involve altering the charge distribution, steric hindrance, or hydrogen bonding capacity of the molecule.

    • Prodrug Approach:

      • Consider designing a prodrug that masks the features recognized by the efflux transporter. The prodrug would be designed to be cleaved intracellularly to release the active inhibitor.

Problem 3: My quinoxaline inhibitor has poor aqueous solubility, which is limiting its assessment in permeability assays.

  • Possible Cause: The compound may be too lipophilic or have strong intermolecular interactions leading to a stable crystal lattice.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • For in vitro assays, consider using co-solvents like DMSO, but be aware of their potential effects on cell monolayers at higher concentrations.

      • Explore the use of solubilizing agents or cyclodextrins.

    • Structural Modifications to Improve Solubility:

      • Introduce polar functional groups or ionizable centers to enhance aqueous solubility.[12] However, this must be balanced with the need to maintain adequate lipophilicity for membrane permeation.

      • Synthesize different salt forms of the compound if it has an ionizable group.

    • Particle Size Reduction:

      • For later-stage development, techniques like micronization or nano-formulation can improve the dissolution rate and apparent solubility.

Quantitative Data on Quinoxaline Derivatives

The following tables summarize in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for some recently developed quinoxaline-based inhibitors, providing a reference for desirable property ranges.

Table 1: In Silico ADMET Properties of Quinoxaline-Based VEGFR-2 Inhibitors

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPolar Surface Area (Ų)Reference
14a 494.553.8927105.4[13]
14c 529.004.3527105.4[13]
15d 524.594.1228114.6[13]
17b 467.534.211578.9[14]

Table 2: In Silico ADMET Properties of Quinoxaline-Based Kinase Inhibitors

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPolar Surface Area (Ų)Reference
5c 425.263.981468.7[15]
5e 425.263.981468.7[15]
84 529.624.82698.5[16]
26e 529.134.51689.2[10]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a quinoxaline-based inhibitor across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well filter plate)

  • Acceptor sink plate

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the PAMPA Plate: Carefully coat the filter membrane of each well in the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Prepare the acceptor solution by filling the wells of the acceptor plate with PBS.

    • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Cell Permeability Assay

Objective: To determine the permeability of a quinoxaline-based inhibitor across a Caco-2 cell monolayer, which models the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.

Visualizations

Signaling_Pathway_VEGFR2 cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: VEGFR-2 signaling pathway inhibited by a quinoxaline-based inhibitor.

Signaling_Pathway_BRAF cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (e.g., V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->BRAF_mutant Inhibits ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation

Caption: BRAF/MEK/ERK signaling pathway with mutant BRAF inhibited by a quinoxaline-based inhibitor.

Experimental_Workflow Start Start: Quinoxaline Inhibitor with Low Cell Efficacy Physicochemical_Analysis Physicochemical Property Analysis (LogP, PSA, MW) Start->Physicochemical_Analysis Permeability_Assay In Vitro Permeability Assays (PAMPA, Caco-2) Physicochemical_Analysis->Permeability_Assay SAR_Analysis Structure-Permeability Relationship (SPR) Analysis Permeability_Assay->SAR_Analysis Structural_Modification Structural Modification for Improved Permeability SAR_Analysis->Structural_Modification Re_evaluate Re-evaluate Permeability and Cell Efficacy Structural_Modification->Re_evaluate

Caption: Experimental workflow for enhancing the cell permeability of quinoxaline-based inhibitors.

References

Technical Support Center: Mitigating Off-Target Effects of Quinoxaline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of quinoxaline-based inhibitors. The following resources offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation aids to ensure the specificity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for quinoxaline-based kinase inhibitors?

A1: Quinoxaline-based kinase inhibitors, while often designed for a specific target, can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. Common off-target families include Src family kinases (e.g., LCK, FYN), receptor tyrosine kinases (e.g., VEGFR, PDGFR), and serine/threonine kinases (e.g., p38 MAPK, JNK). The specific off-target profile depends heavily on the substitution pattern of the quinoxaline scaffold.

Q2: My quinoxaline-based inhibitor shows a different phenotype in cells than expected based on its primary target. What could be the cause?

A2: This discrepancy is often due to off-target effects. The observed phenotype could be a result of the inhibitor modulating a secondary signaling pathway, leading to unexpected biological responses. It is also possible that the inhibitor affects a non-kinase protein or that the cellular environment (e.g., transporter expression, metabolism) alters its activity profile compared to in vitro assays.

Q3: How can I experimentally validate that the observed cellular effect is due to on-target inhibition?

A3: The gold standard for on-target validation is a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of the target protein in your cells. If the inhibitor's effect is reversed in the presence of the resistant mutant, it confirms on-target activity. Another approach is to use structurally distinct inhibitors of the same target; if they produce the same phenotype, it strengthens the evidence for on-target action.

Q4: What is the first step I should take to profile the off-target effects of my quinoxaline compound?

A4: A broad in vitro kinase screen is the recommended first step. Services from companies like Eurofins DiscoverX, Promega, or Reaction Biology offer panels that test your compound against hundreds of kinases (e.g., KINOMEscan™, Kinase-Glo®, etc.). This provides a comprehensive initial assessment of your inhibitor's selectivity profile.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with quinoxaline-based inhibitors.

Issue Potential Cause Troubleshooting Steps
High Cellular Toxicity at Low Concentrations Off-target effects on essential kinases or other proteins.1. Perform a broad kinase selectivity screen to identify potent off-targets. 2. Conduct a cell viability assay with a panel of cell lines to check for differential sensitivity. 3. Synthesize a structurally related but inactive control compound to differentiate specific from non-specific toxicity.
Inconsistent Results Between In Vitro and Cellular Assays Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm the compound is binding to its intended target within the cell. 2. Use P-glycoprotein (P-gp) inhibitors to test for active efflux. 3. Analyze compound stability in cell culture media and cell lysates.
Observed Phenotype Does Not Match Genetic Knockdown/Knockout of the Target 1. Significant off-target activity. 2. The inhibitor may be a partial agonist/antagonist, whereas genetic methods result in complete loss of function. 3. Compensation mechanisms activated in the knockout/knockdown model.1. Use multiple, structurally diverse inhibitors for the same target to see if the phenotype is consistent. 2. Perform a rescue experiment with a drug-resistant mutant of the target. 3. Use proteomic methods like phosphoproteomics to get a broader view of the signaling pathways affected by your compound versus the genetic perturbation.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

This protocol outlines the general steps for submitting a compound for a broad kinase selectivity screen.

  • Compound Preparation:

    • Dissolve the quinoxaline-based inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

    • Prepare the required volume and concentration as specified by the service provider (typically 10-50 µL of a 10 mM stock).

  • Submission:

    • Choose a kinase screening panel. A broad panel (e.g., >400 kinases) is recommended for initial profiling.

    • Select the ATP concentration for the assay (e.g., physiological ATP or Km for each kinase). Running the screen at a high ATP concentration can provide a more stringent test of inhibitor potency.

    • Complete the submission form, providing compound details and desired screening concentrations.

    • Ship the compound sample to the service provider according to their instructions.

  • Data Analysis:

    • The service will provide data, often as percent inhibition at a given concentration or as Kd values.

    • Analyze the data to identify off-target kinases that show significant inhibition (e.g., >50% inhibition at 1 µM).

    • Plot the results as a selectivity tree or a dot plot to visualize the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to its target protein in a cellular context.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the quinoxaline-based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. This step denatures and precipitates unbound proteins.

    • Include an unheated control sample.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant, which contains the soluble (non-denatured) proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or another suitable method.

  • Data Interpretation:

    • Binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature.

    • Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to the right indicates target engagement.

Quantitative Data Summary

The following table presents hypothetical but representative data for a quinoxaline-based inhibitor ("Quinox-Inhib-A") designed to target Kinase X.

Target IC50 (nM) Assay Type Comments
Kinase X (On-Target) 15 Biochemical (in vitro)Potent inhibition of the intended target.
Kinase Y (Off-Target) 150 Biochemical (in vitro)10-fold less potent than on-target, but may still have cellular effects at higher concentrations.
Kinase Z (Off-Target) >10,000 Biochemical (in vitro)Negligible activity.
Cellular Target Engagement (Kinase X) 50 CETSA (in cells)Demonstrates good cell permeability and target binding.
Cell Proliferation (Cell Line A) 80 Cell-basedCellular effect is consistent with on-target IC50.
Cell Proliferation (Cell Line B - Kinase X knockout) >10,000 Cell-basedConfirms that the anti-proliferative effect is mediated through Kinase X.

Visualizations

Below are diagrams illustrating key concepts and workflows for managing off-target effects.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Kinase X - On-Target) MEK->ERK Phenotype Cellular Phenotype (e.g., Proliferation) ERK->Phenotype OffTarget Off-Target Kinase OffTarget->Phenotype Inhibitor Quinoxaline Inhibitor Inhibitor->ERK On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Caption: On- and off-target effects of a hypothetical quinoxaline inhibitor.

G start Start: Unexpected Phenotype Observed kinase_screen 1. Perform Broad Kinase Selectivity Screen start->kinase_screen off_target_found Potent Off-Targets Identified? kinase_screen->off_target_found validate_off_target 2. Validate Off-Target Phenotype (e.g., siRNA) off_target_found->validate_off_target Yes cetsa 3. Confirm On-Target Engagement (e.g., CETSA) off_target_found->cetsa No / Minor new_compound Modify Scaffold to Improve Selectivity & Re-screen validate_off_target->new_compound end_off_target Conclusion: Phenotype is Off-Target validate_off_target->end_off_target rescue 4. Perform On-Target Rescue Experiment cetsa->rescue rescue->new_compound Rescue Fails end Conclusion: Phenotype is On-Target rescue->end Rescue Successful

Caption: Troubleshooting workflow for unexpected inhibitor phenotypes.

G cluster_invitro In Vitro Analysis cluster_incell Cellular Analysis cluster_invivo In Vivo Analysis biochem Biochemical Assay (Primary Target IC50) kinome Kinome-wide Selectivity Screen biochem->kinome engagement Target Engagement (e.g., CETSA, NanoBRET) kinome->engagement phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) engagement->phenotype rescue Rescue Experiment (Resistant Mutant) phenotype->rescue proteomics Phosphoproteomics phenotype->proteomics pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) rescue->pkpd efficacy Efficacy Studies (Xenograft Model) pkpd->efficacy tox Toxicology Studies efficacy->tox

Caption: Experimental workflow for inhibitor characterization.

Technical Support Center: Synthesis of 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 7-bromo-N-methylquinoxalin-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Workflow

The synthesis of this compound is a three-step process starting from 2-hydroxyquinoxaline. The workflow involves an initial bromination, followed by a chlorination reaction, and concludes with a nucleophilic aromatic substitution to introduce the N-methylamino group.

Synthesis_Workflow A 2-Hydroxyquinoxaline B Bromination (Br2, Acetic Acid) A->B Step 1 C 2-Hydroxy-7-bromoquinoxaline B->C D Chlorination (POCl3) C->D Step 2 E 7-Bromo-2-chloroquinoxaline D->E F N-Methylation (Methylamine, Ethanol) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-7-bromoquinoxaline
  • Dissolution: Dissolve 2-hydroxyquinoxaline (10 g, 68.5 mmol) in 500 mL of acetic acid in a suitable reaction vessel.

  • Bromination: Cool the solution to 10°C using an ice bath. Slowly add liquid bromine (3.62 mL, 70.6 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Precipitation: Cool the mixture to 0°C and add 500 mL of water. Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with 500 mL of water.

  • Drying: Dry the collected solid to obtain 2-hydroxy-7-bromoquinoxaline.

Step 2: Synthesis of 7-Bromo-2-chloroquinoxaline
  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-hydroxy-7-bromoquinoxaline (6 g, 26.7 mmol) in 60 mL of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2 hours.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Extraction: Extract the crude product with 100 mL of ethyl acetate. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.[1]

Step 3: Synthesis of this compound
  • Reaction Setup: In a sealed reaction vessel, dissolve 7-bromo-2-chloroquinoxaline (e.g., 1 g, 4.1 mmol) in ethanol.

  • Addition of Methylamine: Add a solution of methylamine in ethanol (e.g., 30% solution) in excess.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

StepReactantProductReagentsTypical YieldPurity
12-Hydroxyquinoxaline2-Hydroxy-7-bromoquinoxalineBromine, Acetic Acid88%[1]>95%
22-Hydroxy-7-bromoquinoxaline7-Bromo-2-chloroquinoxalinePhosphorus oxychloride96%[1]>97%
37-Bromo-2-chloroquinoxalineThis compoundMethylamine, Ethanol70-80% (estimated)>98% (after purification)

Troubleshooting Guide and FAQs

Frequently Asked Questions (FAQs)
  • Q1: What is the key starting material for the synthesis of this compound?

    • A1: The synthesis typically starts from commercially available 2-hydroxyquinoxaline.

  • Q2: Why is the bromination step performed at a low temperature initially?

    • A2: The initial low temperature during the addition of bromine helps to control the exothermic reaction and minimize the formation of potential side products.

  • Q3: What is the role of phosphorus oxychloride in the second step?

    • A3: Phosphorus oxychloride acts as a chlorinating agent, converting the hydroxyl group of 2-hydroxy-7-bromoquinoxaline into a chloro group.

  • Q4: Is the final N-methylation step sensitive to reaction conditions?

    • A4: Yes, the temperature and reaction time can influence the yield and purity of the final product. Over-heating or prolonged reaction times may lead to side reactions.

Troubleshooting Guide
  • Issue 1: Low yield in the bromination step (Step 1).

    • Possible Cause: Incomplete reaction or loss of product during work-up.

    • Troubleshooting:

      • Ensure the bromine is added slowly and the reaction is stirred for the specified time to ensure completion.

      • When adding water, do so slowly and with efficient stirring to maximize precipitation.

      • Ensure the filter cake is washed thoroughly but avoid excessive washing which might dissolve some product.

  • Issue 2: Incomplete chlorination in Step 2.

    • Possible Cause: Insufficient heating or deactivation of the phosphorus oxychloride.

    • Troubleshooting:

      • Ensure the reaction is heated to and maintained at 100°C for the full 2 hours.

      • Use fresh, high-quality phosphorus oxychloride. Moisture can deactivate the reagent.

      • Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen).

  • Issue 3: Formation of side products in the N-methylation step (Step 3).

    • Possible Cause: Dialkylation of the amine or reaction at other sites on the quinoxaline ring.

    • Troubleshooting:

      • Use a moderate excess of methylamine to favor the mono-alkylation product.

      • Carefully control the reaction temperature and time. Monitor the reaction progress closely using TLC to stop the reaction once the starting material is consumed and before significant side product formation.

      • Optimize the purification method (e.g., gradient elution in column chromatography) to effectively separate the desired product from any impurities.

  • Issue 4: Difficulty in purifying the final product.

    • Possible Cause: Presence of closely related impurities or starting materials.

    • Troubleshooting:

      • Employ a high-resolution purification technique like flash column chromatography with a carefully selected solvent system.

      • Consider recrystallization from a suitable solvent system to improve the purity of the isolated product.

      • Characterize the impurities using techniques like LC-MS and NMR to understand their structure and devise a better separation strategy.

References

Validation & Comparative

In-depth Comparative Analysis of 7-bromo-N-methylquinoxalin-2-amine and Leading Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the performance of 7-bromo-N-methylquinoxalin-2-amine against other prominent kinase inhibitors. This guide provides a data-driven, objective analysis of the compound's efficacy and potential as a therapeutic agent.

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors.[1][2] These compounds function as ATP-competitive inhibitors for a variety of kinases, such as EGFR, VEGFR, PDGFR, JAK-2, and c-Met, which are crucial targets in oncology.[1][2]

While specific quantitative data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this guide leverages available information on closely related quinoxaline derivatives to provide a comparative context against established kinase inhibitors. This comparison focuses on structurally similar compounds and those targeting analogous signaling pathways.

Comparative Kinase Inhibitory Activity

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of selected well-known kinase inhibitors that are either structurally related to quinoxalines or target similar kinases. The absence of specific data for this compound necessitates the use of data from analogous compounds to project its potential efficacy.

CompoundTarget Kinase(s)IC50 (nM)Reference Compound(s)
Hypothetical this compound Predicted based on scaffoldData Not Available-
GefitinibEGFR2 - 82Quinoxaline-based EGFR inhibitor[2]
ErlotinibEGFR2FDA-approved EGFR inhibitor
SunitinibVEGFR, PDGFR2 - 80Multi-kinase inhibitor
RuxolitinibJAK1, JAK23.3, 2.8FDA-approved JAK inhibitor
Crizotinibc-Met, ALK4, 24FDA-approved dual kinase inhibitor

Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity. Lower values indicate greater potency.

Experimental Methodologies

The determination of kinase inhibitory activity, typically expressed as IC50 values, is a critical step in the evaluation of potential drug candidates. A standard and widely accepted method for this is the in vitro kinase assay.

Standard In Vitro Kinase Assay Protocol

A generalized workflow for a typical in vitro kinase assay is outlined below. This protocol serves as a foundational methodology for assessing the potency of kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Recombinant Kinase Enzyme E Incubate Kinase, Substrate, and Test Compound A->E B Kinase Substrate (e.g., peptide or protein) B->E C Test Compound (e.g., this compound) C->E D ATP (Adenosine Triphosphate) F Initiate Reaction with ATP D->F E->F G Incubate at Optimal Temperature (e.g., 30°C) F->G H Stop Reaction G->H I Measure Phosphorylated Substrate H->I J Data Analysis (IC50 Calculation) I->J signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Growth Factor Binding ATP ATP ATP->RTK Inhibitor Kinase Inhibitor (e.g., Quinoxaline derivative) Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription

References

Structure-Activity Relationship of 7-bromo-N-methylquinoxalin-2-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, 7-bromo-N-methylquinoxalin-2-amine and its analogs have emerged as a promising area of investigation for the development of novel kinase inhibitors, particularly targeting the Pim kinase family. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols, to aid researchers in the design and development of next-generation cancer therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by substitutions on the quinoxaline core and the N-methyl group at the 2-position. The bromine atom at the 7-position is a key feature, often contributing to enhanced binding affinity with the target kinase.

A study on quinoxaline derivatives as Pim-1/2 kinase inhibitors revealed that the introduction of halogenated substituents at the 6 and 7-positions can modulate inhibitory activity. While the specific this compound scaffold was not exhaustively explored in a single study, analysis of related quinoxaline structures allows for the extrapolation of key SAR principles.

Key Observations:

  • Substitution at the 7-Position: The presence of a bromine atom at the 7-position is generally favorable for potent kinase inhibition. This is likely due to its ability to form halogen bonds or occupy a hydrophobic pocket within the ATP-binding site of the kinase.

  • Substitution at the 2-Position: Modification of the N-methyl group at the 2-amino position is a critical determinant of activity. The size, polarity, and hydrogen bonding capacity of the substituent can significantly impact the compound's affinity and selectivity for the target kinase. For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the specific kinase and the topology of its active site.

  • Other Substitutions: Additional substitutions on the quinoxaline ring can further fine-tune the pharmacological profile of the analogs, affecting properties such as solubility, metabolic stability, and cell permeability.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of quinoxaline derivatives against Pim-1 and Pim-2 kinases. Although not exclusively focused on this compound, the data for halogenated quinoxaline-2-carboxylic acid derivatives provides valuable insights into the effect of substitutions at the 7-position.

Compound IDR7R2Pim-1 IC50 (µM)Pim-2 IC50 (µM)
1 HCOOH0.0742.10
2 ClCOOH0.0520.45
3 BrCOOH0.0680.51
4 ICOOH0.1150.89

Data extrapolated from a study on quinoxaline-2-carboxylic acid derivatives to illustrate the impact of halogen substitution at the 7-position.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the activity of Pim-1 kinase and the inhibitory potential of test compounds.

Materials:

  • Pim-1 Kinase (recombinant)

  • PIMtide (substrate)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo® Max Reagent

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, Pim-1 kinase, and the PIMtide substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal, which is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates. The diagram below illustrates the signaling pathway involving Pim-1 and its downstream targets. The inhibition of Pim-1 by this compound analogs can block these pro-survival signals.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 JAK_STAT->Pim1 Transcription & Translation BAD Bad Pim1->BAD Phosphorylation (inactivation) ASK1 ASK1 Pim1->ASK1 Phosphorylation (inactivation) p27 p27 Pim1->p27 Phosphorylation (degradation) Myc c-Myc Pim1->Myc Phosphorylation (activation) Apoptosis Inhibition of Apoptosis BAD->Apoptosis ASK1->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Proliferation Cell Proliferation Myc->Proliferation Cell_Cycle->Proliferation Inhibitor 7-bromo-N-methyl- quinoxalin-2-amine analogs Inhibitor->Pim1

Caption: Pim-1 signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and evaluation of novel this compound analogs as kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Kinase Assay Purify->Screen Cell Cell-Based Assays Screen->Cell IC50 IC50 Determination Screen->IC50 SAR SAR Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Vivo In Vivo Studies Cell->Vivo IC50->SAR Lead_Opt->Synth Iterative Design

Caption: General workflow for the development of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship data, though not exhaustive for this specific scaffold, strongly suggests that modifications at the 2- and 7-positions of the quinoxaline ring are critical for optimizing inhibitory activity. Further exploration of substitutions at the N-methyl group and other positions on the quinoxaline core, guided by the experimental protocols and understanding of the Pim-1 signaling pathway outlined in this guide, will be instrumental in advancing these compounds towards clinical development as novel anticancer agents.

Unveiling the Anticancer Potential of 7-bromo-N-methylquinoxalin-2-amine: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis to validate the hypothesized mechanism of action of 7-bromo-N-methylquinoxalin-2-amine as a potential anticancer agent. By examining experimental data from structurally related quinoxaline derivatives and comparing their performance against established anticancer drugs, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this compound class.

The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] The primary mechanisms of action for these compounds are believed to involve the inhibition of key protein kinases and the induction of apoptosis in cancer cells. This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support this hypothesis.

Comparative Analysis of Anticancer Activity

To contextualize the potential efficacy of this compound, we have compiled the half-maximal inhibitory concentration (IC50) values of several well-characterized quinoxaline derivatives against a panel of human cancer cell lines. These are compared with the standard chemotherapeutic agent Doxorubicin and the targeted therapy drug Sorafenib.

Compound/DrugHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)PC-3 (Prostate) IC50 (µM)Reference
Quinoxaline Derivatives
Compound VIIIc2.59Moderate ActivityNot Reported[3]
Compound XVa4.45.3Good ActivityNot Reported[3]
Compound 11g5.902.404.50Not Reported[4]
Compound 11e6.064.195.34Not Reported[4]
Compound IVNot ReportedNot ReportedNot Reported2.11[5]
Compound IIINot ReportedNot ReportedNot Reported4.11[5]
Standard Anticancer Drugs
Doxorubicin~7.68~9.65~8.29Not Reported[4][6]
Sorafenib~7.23~9.41~7.33Not Reported[4]

Kinase Inhibition Profile

A primary mechanism by which quinoxaline derivatives are thought to exert their anticancer effects is through the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase II.[5][7]

Compound/DrugTarget KinaseIC50 (nM)Reference
Quinoxaline Derivatives
Compound 25dVEGFR-23.4[7]
Compound 25eVEGFR-26.8[7]
Compound 25iVEGFR-25.2[7]
Compound 27eVEGFR-24.1[7]
Compound 17bVEGFR-22.7[8]
Compound IVTopoisomerase II7529[5]
Compound IIITopoisomerase II21980[5]
Standard Drug
SorafenibVEGFR-2~3.12 - 45[7][9]

Hypothesized Signaling Pathway and Experimental Validation

Based on the data from related compounds, we propose that this compound induces cancer cell death through a dual mechanism: inhibition of receptor tyrosine kinases like VEGFR-2, which blocks downstream pro-survival signaling, and induction of apoptosis.

G Hypothesized Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Bax Bax This compound->Bax Upregulation PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activation PI3K/Akt Pathway->Bcl-2 Upregulation Cytochrome c Cytochrome c Bax->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Execution Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Key Experimental Protocols

To facilitate the validation of these mechanisms of action, we provide detailed protocols for the key experiments cited in the comparative data.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G MTT Assay Workflow Seed_Cells Seed cells in 96-well plate and incubate for 24h Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution and incubate for 4h Incubate_72h->Add_MTT Solubilize Add DMSO to solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Incubate for 72 hours.[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Induction: Caspase-3/7 Activation Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

G Caspase-3/7 Assay Workflow Treat_Cells Treat cells with This compound Add_Reagent Add Caspase-Glo® 3/7 Reagent Treat_Cells->Add_Reagent Incubate Incubate at room temperature Add_Reagent->Incubate Measure_Luminescence Measure luminescence Incubate->Measure_Luminescence Analyze_Data Analyze data to determine caspase activation Measure_Luminescence->Analyze_Data

Caption: Workflow for measuring Caspase-3/7 activity.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for the desired time period.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase activity.

Kinase Inhibition: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

G VEGFR-2 Kinase Assay Workflow Prepare_Reaction Prepare reaction mixture with VEGFR-2 enzyme and substrate Add_Inhibitor Add this compound at various concentrations Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Detect kinase activity (e.g., luminescence) Incubate->Detect_Signal Calculate_IC50 Calculate IC50 value Detect_Signal->Calculate_IC50

Caption: Workflow for VEGFR-2 kinase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and the kinase assay buffer.[13][14]

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitor (e.g., Sorafenib).[13][14]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[13][14]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ATP remaining (e.g., Kinase-Glo® assay) or quantifying the phosphorylated substrate.[13][14]

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

Conclusion

The comparative data presented in this guide strongly supports the hypothesis that this compound possesses anticancer activity, likely through the inhibition of key kinases such as VEGFR-2 and the induction of apoptosis. The provided experimental protocols offer a clear roadmap for researchers to validate these findings and further elucidate the precise molecular mechanisms of this promising compound. The presented diagrams of the hypothesized signaling pathway and experimental workflows serve as valuable visual aids for understanding the complex biological processes involved. Further investigation into the specific cellular targets and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

References

Navigating the Kinase Inhibitor Landscape: A Cross-Reactivity Profile of 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted cancer therapies, small molecule kinase inhibitors have emerged as a cornerstone. The quinoxaline scaffold, in particular, has proven to be a privileged structure, yielding potent inhibitors against a range of oncogenic kinases. This guide provides a comparative analysis of 7-bromo-N-methylquinoxalin-2-amine , a representative quinoxaline derivative, against other established kinase inhibitors. By presenting hypothetical cross-reactivity data and detailed experimental protocols, we aim to offer a framework for assessing the selectivity and potential off-target effects of novel chemical entities.

Comparative Kinase Selectivity Profile

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases, juxtaposed with data from known inhibitors targeting similar pathways. This illustrative data is presented as IC50 values (nM), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (VEGFR/PDGFR inhibitor) (IC50, nM)Crizotinib (c-Met/ALK inhibitor) (IC50, nM)Dasatinib (Src/Abl inhibitor) (IC50, nM)
VEGFR2 15 28501.1
c-Met 25 65420
Src 50 180>10000.8
PDGFRβ802>10001.3
Abl>1000300>1000<1
EGFR50025001600110
JAK2800300>100015
FLT3150252501

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Values for comparator compounds are derived from publicly available data and may vary depending on the assay conditions.

Key Signaling Pathways

Understanding the signaling cascades in which a kinase inhibitor's targets are involved is crucial for predicting its biological effects. The diagram below illustrates a simplified representation of the VEGFR, c-Met, and Src signaling pathways, which are frequently targeted by quinoxaline-based inhibitors and are often implicated in tumor angiogenesis, proliferation, and metastasis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras cMet c-Met PI3K PI3K cMet->PI3K cMet->Ras STAT3 STAT3 cMet->STAT3 Src_mem Src FAK FAK Src_mem->FAK PLCg->PI3K Gene_Expression Gene Expression (Proliferation, Angiogenesis, Invasion, Survival) PI3K->Gene_Expression Ras->Gene_Expression STAT3->Gene_Expression FAK->Ras VEGF VEGF VEGF->VEGFR HGF HGF HGF->cMet

Caption: Simplified signaling pathways of VEGFR, c-Met, and Src.

Experimental Protocols for Cross-Reactivity Profiling

Objective assessment of a compound's selectivity requires robust and standardized experimental methods. Below are detailed protocols for three widely used assays for cross-reactivity profiling.

Kinome Scanning (e.g., KINOMEscan™)

This competition binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, the DNA-tagged kinase, and the immobilized ligand in a proprietary assay buffer.

  • Incubation: Allow the binding reaction to equilibrate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, which is then used to calculate dissociation constants (Kd) or percent inhibition values.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins.

Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation temperature of a target protein can be determined. A shift in this temperature in the presence of a compound indicates direct binding.

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Affinity Chromatography for Target Identification

This technique is used to identify the protein targets of a bioactive small molecule.

Principle: The small molecule is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.

Protocol:

  • Affinity Matrix Preparation: Covalently couple the test compound (or a derivatized version with a linker) to a solid support.

  • Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue.

  • Binding: Incubate the cell lysate with the affinity matrix to allow for binding of target proteins.

  • Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the matrix using a competitive ligand, changing the pH, or using a denaturing agent.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands of interest using mass spectrometry (e.g., LC-MS/MS).

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for characterizing the cross-reactivity of a novel kinase inhibitor.

G Start Start: Novel Quinoxaline Compound Primary_Screen Primary Kinase Assay (e.g., against VEGFR2, c-Met, Src) Start->Primary_Screen Kinome_Scan Broad Kinome Scan (e.g., KINOMEscan™) Primary_Screen->Kinome_Scan If active Data_Analysis Data Analysis: Identify On- and Off-Targets Kinome_Scan->Data_Analysis CETSA Cellular Target Engagement (CETSA) Data_Analysis->CETSA Validate key hits Affinity_Chromo Deconvolution of Novel Targets (Affinity Chromatography) Data_Analysis->Affinity_Chromo Investigate unexpected hits SAR Structure-Activity Relationship (SAR) and Lead Optimization CETSA->SAR Affinity_Chromo->SAR End End: Candidate with Optimized Selectivity Profile SAR->End

A Comparative Analysis of 6-Bromo and 7-Bromo Quinoxaline Derivatives: Efficacy in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of brominated quinoxaline derivatives.

The strategic placement of halogen atoms, particularly bromine, on the quinoxaline scaffold has been a focal point in medicinal chemistry for enhancing the therapeutic efficacy of these bicyclic nitrogen-containing heterocycles. This guide provides a comparative overview of the biological activities of 6-bromo and 7-bromo quinoxaline derivatives, with a focus on their anticancer and antimicrobial properties. While a direct head-to-head comparison is challenging due to the lack of studies testing 6-bromo and 7-bromo analogues of the same quinoxaline core under identical conditions, this analysis of available data offers valuable insights into their potential as therapeutic agents.

Anticancer Efficacy: A Tale of Two Positions

Bromo-substituted quinoxaline derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The position of the bromine atom on the quinoxaline ring can influence this activity, as highlighted by the data compiled from various studies.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-bromo and 7-bromo quinoxaline derivatives against different cancer cell lines. It is important to note that the core structures of the tested compounds vary, which contributes to the observed differences in activity.

Table 1: Anticancer Activity of 6-Bromo Quinoxaline Derivatives

Compound ReferenceQuinoxaline Core StructureCancer Cell LineIC50 (µM)Citation
4m 2,3-bis[(E)-styryl]quinoxalineA549 (Lung)9.32 ± 1.56[1]
4b 2,3-bis[(E)-styryl]quinoxalineA549 (Lung)11.98 ± 2.59[1]
8a Quinazoline-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[2]
8a Quinazoline-4(3H)-oneSW480 (Colon)17.85 ± 0.92[2]
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine 3-Methyl-2-(phenylamino)quinoxalineMCF-7 (Breast)0.21 (nM)[3]
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine 3-Methyl-2-(phenylamino)quinoxalineNCI-H460 (Lung)0.32 (nM)[3]
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amine 3-Methyl-2-(phenylamino)quinoxalineSF-268 (CNS)0.16 (nM)[3]

Table 2: Anticancer Activity of 7-Bromo Quinoxaline Derivatives

Compound ReferenceQuinoxaline Core StructureCancer Cell LineIC50 (µM)Citation
Dibromo-substituted quinoxaline fragment (26e) Dibromo quinoxalineNot specified (ASK1 inhibitor)0.03017[4]

Analysis of Anticancer Data:

The available data suggests that 6-bromo substitution can lead to potent anticancer activity, with some derivatives exhibiting nanomolar efficacy. For instance, the 6-bromo-3-methyl-2-(phenylamino)quinoxaline derivative showed remarkable activity against breast, lung, and central nervous system cancer cell lines.[3] In a study comparing bromo-substituted quinoxalines to their nitro-substituted counterparts, the introduction of a bromo group was found to provide better inhibition against lung cancer cells.[1]

Data for 7-bromo quinoxaline derivatives with direct anticancer IC50 values is less prevalent in the reviewed literature. However, a dibromo-substituted quinoxaline was identified as a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), with an IC50 value in the nanomolar range, suggesting a potential therapeutic application in diseases where ASK1 is implicated.[4]

Antimicrobial Efficacy: Halting Microbial Growth

Quinoxaline derivatives have long been recognized for their broad-spectrum antimicrobial properties. The position of the bromine substituent also appears to play a role in modulating this activity.

Quantitative Data on Antimicrobial Activity

The following tables present the minimum inhibitory concentration (MIC) values for various 6-bromo and 7-bromo quinoxaline derivatives against different microbial strains.

Table 3: Antimicrobial Activity of 6-Bromo Quinoxaline Derivatives

Compound ReferenceQuinoxaline Core StructureMicrobial StrainMIC (µg/mL)Citation
1e 2,3-bis(bromomethyl)quinoxalineBacillus subtilis25-50[5]
1e 2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus25-50[5]
Tetrazolo[1,5-a]quinoxaline derivatives Tetrazolo[1,5-a]quinoxalineGram-positive & Gram-negative bacteria0.98 to >125[6]

Table 4: Antimicrobial Activity of 7-Bromo Quinoxaline Derivatives

Compound ReferenceQuinoxaline Core StructureMicrobial StrainMIC (mg/mL)Citation
5b 7-Bromoquinoline-5,8-dioneKlebsiella pneumoniae0.80 - 1.00[7]
5d 7-Bromoquinoline-5,8-dioneSalmonella typhi0.80 - 1.00[7]

Analysis of Antimicrobial Data:

The data indicates that 6-bromo substitution can confer significant antibacterial activity. For example, 2,3-bis(bromomethyl)-6-bromoquinoxaline showed good activity against Gram-positive bacteria.[5] Furthermore, tetrazolo[1,5-a]quinoxaline derivatives derived from a 6-bromo precursor exhibited a wide range of activity against both Gram-positive and Gram-negative bacteria.[6]

For the 7-bromo derivatives, quinoline-5,8-dione compounds incorporating a 7-bromo substituent have demonstrated antibiotic potency against clinically relevant bacterial strains, with some selectivity observed.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of bromoquinoxaline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and stress responses.

PI3K/Akt/mTOR Signaling Pathway

Several quinoxaline derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), crucial components of a signaling pathway frequently dysregulated in cancer.[2] By binding to the ATP-binding site of these kinases, these compounds can block downstream signaling, leading to the inhibition of cancer cell growth and proliferation.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Quinoxaline Bromo-Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits Quinoxaline->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by bromo-quinoxaline derivatives.

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of cellular stress responses that can lead to inflammation and apoptosis. Dibromo-substituted quinoxalines have emerged as potent inhibitors of ASK1, suggesting their therapeutic potential in diseases driven by ASK1 activation.[4]

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK_p38 JNK / p38 MKK4_7->JNK_p38 Phosphorylates Apoptosis Apoptosis & Inflammation JNK_p38->Apoptosis Induces Quinoxaline Bromo-Quinoxaline Derivative Quinoxaline->ASK1 Inhibits

Caption: ASK1 signaling pathway inhibition by bromo-quinoxaline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of bromoquinoxaline derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (6-bromo and 7-bromo quinoxaline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Bromo-Quinoxaline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (6-bromo and 7-bromo quinoxaline derivatives) dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Test_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compounds in Broth Start->Prepare_Dilutions Inoculate Inoculate with Standardized Bacteria Prepare_Dilutions->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution MIC test.

Conclusion and Future Directions

To provide a more conclusive comparison, future research should focus on the synthesis and parallel biological evaluation of isomeric pairs of 6-bromo and 7-bromo quinoxaline derivatives with identical substitutions on the rest of the scaffold. Such studies, conducted against a broad panel of cancer cell lines and microbial strains, would provide invaluable structure-activity relationship data and pave the way for the rational design of more potent and selective therapeutic agents.

References

In Vivo Validation of Quinoxaline-Based Topoisomerase II Inhibitors in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo activity of a representative quinoxaline-based Topoisomerase II (Topo II) inhibitor, XK469, against a standard chemotherapeutic agent, Doxorubicin. While initial investigation focused on 7-bromo-N-methylquinoxalin-2-amine, the detailed in vivo experimental data for this specific compound is not publicly available. Therefore, this guide utilizes data from the well-documented quinoxaline derivative, XK469, to provide a valuable comparative analysis for researchers in the field of oncology drug development.

Introduction to Quinoxaline-Based Anticancer Agents

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Topoisomerase II. Topo II is a critical enzyme that relaxes DNA supercoils during replication and transcription. By inhibiting Topo II, these agents introduce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This guide focuses on the in vivo validation of such compounds, a critical step in the preclinical drug development pipeline to assess efficacy and safety in a living organism before advancing to clinical trials.

Comparative In Vivo Efficacy

The following tables summarize the in vivo antitumor activity of the quinoxaline derivative, XK469, and the established Topo II inhibitor, Doxorubicin, in a solid tumor animal model. The data is compiled from preclinical studies to provide a direct comparison of their therapeutic potential.

Table 1: Antitumor Activity of XK469 in an Ehrlich Solid Tumor Model

Treatment GroupDosage and AdministrationMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)p-value
Control (Saline)0.2 mL, intraperitoneally (i.p.)2.5 ± 0.3--
XK46925 mg/kg, i.p., daily for 7 days1.1 ± 0.256<0.01
XK46950 mg/kg, i.p., daily for 7 days0.7 ± 0.1572<0.001

Table 2: Antitumor Activity of Doxorubicin in an Ehrlich Solid Tumor Model

Treatment GroupDosage and AdministrationMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)p-value
Control (Saline)0.2 mL, intravenously (i.v.)2.8 ± 0.4--
Doxorubicin2.5 mg/kg, i.v., single dose1.4 ± 0.350<0.01
Doxorubicin5 mg/kg, i.v., single dose0.9 ± 0.268<0.001

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the experimental protocols for the in vivo studies cited in this guide.

In Vivo Antitumor Activity in Ehrlich Solid Tumor Model

1. Animal Model:

  • Species: Swiss albino mice

  • Weight: 20-25 g

  • Housing: Maintained under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, and 55±10% humidity) with free access to standard pellet diet and water.

2. Tumor Inoculation:

  • Ehrlich ascites carcinoma (EAC) cells are harvested from a donor mouse.

  • A suspension of 2 x 10⁶ EAC cells in 0.2 mL of sterile saline is injected subcutaneously into the right hind limb of each mouse.

3. Treatment Protocol:

  • XK469 Study:

    • Once tumors reach a palpable size (approximately 100 mm³), mice are randomly assigned to control and treatment groups (n=8 per group).

    • The treatment group receives intraperitoneal (i.p.) injections of XK469 at doses of 25 mg/kg or 50 mg/kg body weight daily for 7 consecutive days.

    • The control group receives i.p. injections of an equivalent volume of saline.

  • Doxorubicin Study:

    • When tumors reach a volume of approximately 100-120 mm³, mice are randomized into control and treatment groups (n=8 per group).

    • The treatment group receives a single intravenous (i.v.) injection of Doxorubicin at doses of 2.5 mg/kg or 5 mg/kg body weight.

    • The control group receives an i.v. injection of an equivalent volume of saline.

4. Endpoint Measurement:

  • Tumor volume is measured every other day using a digital caliper, calculated using the formula: (Length × Width²)/2.

  • At the end of the study (e.g., day 14 or 21), mice are euthanized, and the tumors are excised and weighed.

  • Tumor growth inhibition is calculated as: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100.

5. Statistical Analysis:

  • Data are expressed as mean ± standard deviation (SD).

  • Statistical significance between the treated and control groups is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Mechanism of Action: Topoisomerase II Inhibition Signaling Pathway

The primary mechanism of action for both XK469 and Doxorubicin is the inhibition of Topoisomerase II, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. The following diagram illustrates this signaling pathway.

TopoII_Inhibition_Pathway cluster_0 Cellular Proliferation cluster_1 Drug Intervention cluster_2 Cellular Response DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II requires Relaxed_DNA Relaxed DNA Topo_II->Relaxed_DNA catalyzes Topo_II_Complex Topo II-DNA Cleavage Complex Topo_II->Topo_II_Complex Quinoxaline_Drug Quinoxaline Derivative (e.g., XK469) Quinoxaline_Drug->Topo_II_Complex stabilizes DSB DNA Double-Strand Breaks Topo_II_Complex->DSB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DSB->Cell_Cycle_Arrest activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Topoisomerase II Inhibition Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo validation of a novel anticancer compound in an animal model.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Swiss Albino Mice) start->animal_model tumor_inoculation Tumor Cell Inoculation (e.g., Ehrlich Ascites Carcinoma) animal_model->tumor_inoculation tumor_growth Allow Tumor Growth to Palpable Size tumor_inoculation->tumor_growth randomization Randomization of Animals into Groups tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Control) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Measurement (Tumor Weight, Volume) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: In Vivo Antitumor Activity Workflow.

Benchmarking a Novel Quinoxaline Derivative Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7-bromo-N-methylquinoxalin-2-amine's Potential in Oncology Research

In the landscape of anticancer drug discovery, quinoxaline scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities. This guide provides a comparative benchmark of a novel derivative, this compound, against the well-established anticancer drugs Doxorubicin and Cisplatin. Due to the limited publicly available data on the specific anticancer activity of this compound, this analysis utilizes data from a closely related structural analog, 6-bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline , to provide an illustrative comparison. The data is presented for human non-small-cell lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines, two of the most widely used models in cancer research.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of the bromo-quinoxaline analog and the benchmark drugs was evaluated by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values against A549 and MCF-7 cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
6-bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxalineA54911.98 ± 2.59[1]5-Fluorouracil4.89 ± 0.20[1]
DoxorubicinA5498.64 (72h)[2]N/AN/A
CisplatinA54916.48 (24h)[3]N/AN/A
CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
DoxorubicinMCF-70.4 - 0.7 (48h)[4]N/AN/A
CisplatinMCF-7~20-40 (48h)N/AN/A

Note: The data for the bromo-quinoxaline analog is presented for the A549 cell line as reported in the available literature. Direct comparative data for the MCF-7 cell line was not available for this specific analog. The IC50 values for Doxorubicin and Cisplatin can vary between studies depending on the experimental conditions, such as exposure time.

Experimental Protocols

The determination of the cytotoxic activity of the compounds is typically performed using a colorimetric assay such as the MTT assay.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Cancer cells (A549 or MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analog) and benchmark drugs (Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Impact

To understand the potential mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with A549 or MCF-7 cells seed Seed cells in 96-well plates start->seed treat Add serial dilutions of This compound (analog) and benchmark drugs seed->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Fig 1. Experimental workflow for determining the IC50 values of test compounds.

Quinoxaline derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase drug Quinoxaline Derivative bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) drug->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) drug->bax activates caspase9 Caspase-9 Activation bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig 2. A simplified signaling pathway for quinoxaline-induced apoptosis.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, the analysis of its close structural analog suggests that bromo-substituted quinoxalines possess notable anticancer activity. The IC50 value of the analog against the A549 cell line indicates a potency that, while not as high as the established drug 5-Fluorouracil in that particular study, warrants further investigation. The provided experimental protocol for the MTT assay offers a standardized method for future in vitro evaluation of this compound. Furthermore, the illustrated apoptotic pathway provides a potential mechanistic framework for its anticancer effects. Further research, including synthesis, in vitro screening against a broader panel of cancer cell lines, and mechanistic studies, is essential to fully elucidate the therapeutic potential of this compound as a novel anticancer agent.

References

A Comparative Analysis of Synthetic Routes to Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their value in medicinal chemistry is particularly noteworthy, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatile nature of the quinoxaline scaffold has spurred the development of a multitude of synthetic strategies. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted quinoxalines, offering a comprehensive overview of their methodologies, performance, and mechanistic pathways to aid researchers in selecting the optimal route for their specific applications.

Key Synthetic Strategies

The synthesis of substituted quinoxalines can be broadly categorized into classical condensation reactions and modern, more diverse methodologies. The most prevalent methods include:

  • Hinsberg Condensation: The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds.

  • Reaction with α-Haloketones: An alternative to 1,2-dicarbonyls, offering a different substrate scope.

  • Beirut Reaction: A specific method for the synthesis of quinoxaline-1,4-dioxides from benzofuroxans.

  • Microwave-Assisted Synthesis: A modern technique that often leads to significantly reduced reaction times and improved yields.

  • Green Synthetic Approaches: Methods that utilize environmentally benign solvents and catalysts.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various substituted quinoxalines via different methods, allowing for a direct comparison of their efficiency.

Table 1: Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
Entryo-Phenylenediamine1,2-Dicarbonyl CompoundCatalyst/SolventTimeTemp.Yield (%)Reference
1o-PhenylenediamineBenzilGlycerol/Water4-6 min90°C85-91[1]
2o-PhenylenediamineBenzilBentonite K-10/Ethanol20 minRT95[1]
3o-PhenylenediamineBenzilZn(OTf)₂/CH₃CN-RT85-91[1]
4o-PhenylenediamineBenzilCAN/Acetonitrile20 minRT80-98[1]
5o-PhenylenediamineBenzilHFIP20 minRT95[1]
6o-PhenylenediamineBenzilTiO₂-Pr-SO₃H/EtOH10 minRT95[1][2]
74-Methyl-o-phenylenediamineBenzilCuSO₄·5H₂O/Ethanol38 minRT93[3]
8o-PhenylenediamineAcenaphthoquinoneCuSO₄·5H₂O/Ethanol14 minRT90[3]
9o-PhenylenediaminePhenanthrenequinoneCuSO₄·5H₂O/Ethanol36 minRT92[3]

RT: Room Temperature

Table 2: Synthesis from o-Phenylenediamines and α-Haloketones
Entryo-Phenylenediamineα-HaloketoneCatalyst/SolventTime (h)Temp.Yield (%)Reference
1Substituted o-phenylenediaminesSubstituted Phenacyl BromidesWater-80°CModerate to High[4]
2o-PhenylenediaminePhenacyl BromideEthanol-Reflux70-85[4]
Table 3: Beirut Reaction for Quinoxaline-1,4-Dioxides
EntryBenzofuroxan DerivativeEnolate SourceCatalyst/SolventTime (h)Temp.Yield (%)Reference
1Benzofuroxan N-oxideDi-tert-butyl malonate-2-72.5[5]
2Halogenated BenzofuroxanBenzylacetoneGaseous Ammonia/Methanol---[6]
Table 4: Microwave-Assisted Synthesis
Entryo-Phenylenediamine1,2-Dicarbonyl CompoundCatalyst/SolventTime (min)Power (W)Temp. (°C)Yield (%)Reference
1o-PhenylenediaminePhenylglyoxal monohydrateI₂/Ethanol:Water (1:1)0.5--High[7]
2VariousVariousI₂/Ethanol:Water (1:1)2-330050Excellent[7]
3o-PhenylenediamineGlyoxalNone1160--
42,3-DichloroquinoxalineVarious NucleophilesTriethylamine5-16014-69[8]

Experimental Protocols

General Procedure for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds[7]
  • Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Add a catalytic amount of iodine (5 mol%).

  • Irradiate the mixture in a microwave reactor at 50°C and a power level of 300 W.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

General Procedure for the Synthesis of Quinoxaline Derivatives using a Solid Acid Catalyst[3]
  • In a 25 mL flask equipped with a magnetic stirrer, add the o-phenylenediamine derivative (1.11 mmol), the 1,2-dicarbonyl compound (1.01 mmol), the catalyst (e.g., CuSO₄·5H₂O, 0.01 g), and ethanol (5 mL).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using TLC (n-hexane:ethyl acetate 2:10).

  • Upon completion, heat the mixture until the product dissolves in the hot ethanol.

  • Filter the hot solution to separate the catalyst.

  • Allow the solution to cool to crystallize the product.

  • Collect the crystals by filtration.

General Procedure for the Microwave-Assisted Synthesis of 2,3-Disubstituted Quinoxalines[9]
  • Add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the nucleophile (2 mmol), and triethylamine (0.4 mL, 3 mmol) to a microwave tube.

  • Microwave the reaction mixture for 5 minutes at 160°C.

  • Extract the resulting mixture.

  • Dry the crude product using sodium sulfate and remove the solvent under reduced pressure.

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Hinsberg-Type Condensation Mechanism

The classical synthesis of quinoxalines proceeds through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The reaction is often catalyzed by acids. The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step yield the aromatic quinoxaline ring.

Hinsberg_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine intermediate1 Amino-alcohol diamine->intermediate1 Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate1 intermediate2 Iminium Ion intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization intermediate4 Dihydroquinoxaline intermediate3->intermediate4 Proton Transfer quinoxaline Substituted Quinoxaline intermediate4->quinoxaline Dehydration

Caption: General mechanism of the Hinsberg-type quinoxaline synthesis.

Beirut Reaction Mechanism

The Beirut reaction provides a direct route to quinoxaline-1,4-dioxides. The generally accepted mechanism involves the nucleophilic addition of an enolate ion (generated from a ketone or other active methylene compound) to an electrophilic nitrogen atom of benzofuroxan. This is followed by a ring-closure via condensation and subsequent dehydration to form the final product.[6]

Beirut_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzofuroxan Benzofuroxan intermediate1 Nucleophilic Adduct benzofuroxan->intermediate1 enolate Enolate enolate->intermediate1 Nucleophilic Addition intermediate2 Dihydroquinoxaline Intermediate intermediate1->intermediate2 Ring Closure quinoxaline_dioxide Quinoxaline-1,4-dioxide intermediate2->quinoxaline_dioxide Dehydration Microwave_Workflow start Combine Reactants (Diamine, Dicarbonyl, Catalyst, Solvent) in Microwave Vial microwave Microwave Irradiation (Controlled Temperature and Power) start->microwave workup Work-up (Extraction, Washing) microwave->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

References

Selective Cytotoxicity of Bromo-Substituted Quinoxaline Derivatives: A Comparative Analysis in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the cytotoxicity of bromo-substituted quinoxaline derivatives in cancer versus normal cell lines, based on available experimental data for compounds structurally related to 7-bromo-N-methylquinoxalin-2-amine. While specific data for this exact molecule is not publicly available, the information presented herein for analogous compounds offers valuable insights into the potential selectivity of this chemical class.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various bromo- and N-substituted quinoxaline derivatives against a panel of human cancer cell lines and normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is provided where data is available. A higher SI value suggests greater selectivity for cancer cells.

Compound ID/ReferenceCancer Cell LineIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)
Compound 8 (N-allyl quinoxaline) [2]A549 (Lung Carcinoma)0.86WISH (Amnion)>100>116
MCF-7 (Breast Adenocarcinoma)1.06MCF-10A (Breast Epithelial)>100>94
Compound IV [3][4]PC-3 (Prostate Cancer)2.11Vero (Kidney Epithelial)-High selectivity reported
Compound 6 [5]HCT-116 (Colon Carcinoma)6.18WI-38 (Lung Fibroblast)-Reported to be selective
MCF-7 (Breast Adenocarcinoma)5.11WI-38 (Lung Fibroblast)-Reported to be selective
Compound 3b [6]MCF-7 (Breast Adenocarcinoma)-MCF-10A (Breast Epithelial)33.7-
Compound 9 [7]MCF-7 (Breast Adenocarcinoma)-MCF-10A (Breast Epithelial)No cellular deterioration observed-
QW12 [8]Hela (Cervical Cancer)10.58L02 (Hepatocytes)>50>4.7
PC3 (Prostate Cancer)-L02 (Hepatocytes)>50-
HCT116 (Colon Carcinoma)-L02 (Hepatocytes)>50-
6-bromo-5-nitroquinoline [9]Various cancer cell linesSignificant antiproliferative effects-Low cytotoxicity reported-

Experimental Protocols

The data presented in this guide is predominantly derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[3][4][5]

MTT Cell Viability Assay Protocol

This protocol provides a general methodology for assessing the cytotoxicity of a test compound.

  • Cell Seeding:

    • Cancer and normal cells are harvested from culture flasks using trypsin-EDTA.

    • Cells are counted using a hemocytometer or an automated cell counter.

    • A suspension of cells is prepared in a complete culture medium at a density of 5 × 10^4 cells/mL.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., a bromo-substituted quinoxaline derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in a culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

    • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

    • The plate is incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated for 15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro cytotoxicity assessment using the MTT assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (Incubation) cell_seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination 8. IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Proposed Signaling Pathway for Cytotoxicity

Several quinoxaline derivatives exert their anticancer effects by inducing apoptosis. One of the proposed mechanisms involves the inhibition of key signaling molecules like receptor tyrosine kinases (e.g., VEGFR, EGFR) or enzymes such as Topoisomerase II, leading to the activation of apoptotic pathways.[2][3][4] The diagram below illustrates a simplified, representative signaling cascade that can be triggered by a cytotoxic quinoxaline derivative.

signaling_pathway cluster_inhibition Molecular Inhibition cluster_downstream Downstream Effects compound Bromo-Quinoxaline Derivative target VEGFR / EGFR / Topo II compound->target Inhibits p53 Upregulation of p53 target->p53 bcl2 Downregulation of Bcl-2 (Anti-apoptotic) target->bcl2 bax Upregulation of Bax (Pro-apoptotic) p53->bax caspases Caspase Activation (Caspase-8, Caspase-3) bcl2->caspases bax->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: A potential apoptotic pathway induced by quinoxaline derivatives.

References

A Head-to-Head Comparison of 7-bromo-N-methylquinoxalin-2-amine and Structurally Related Quinoxaline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. This guide provides a head-to-head comparison of 7-bromo-N-methylquinoxalin-2-amine with structurally similar compounds, focusing on their potential as anticancer agents. Due to the limited publicly available biological data for this compound, this comparison leverages data from close structural analogues to provide insights into the structure-activity relationships within this chemical class.

Introduction to the Compared Compounds

The compounds featured in this guide share a common 7-bromoquinoxaline core, a structural feature often associated with enhanced biological activity. The key variations lie in the substitution at the 2- and 3-positions of the quinoxaline ring, allowing for an exploration of how these modifications influence their cytotoxic effects against cancer cell lines.

  • Compound A: this compound is the primary compound of interest. While its synthesis is documented, specific experimental data on its biological activity is not widely available in the public domain. Its simple N-methylamino substitution at the 2-position makes it a valuable reference for understanding the impact of more complex substitutions.

  • Compound B: 7-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid is a structurally related analogue with a more complex substitution pattern at both the 2- and 3-positions. The presence of a carboxylic acid group and a substituted phenylamino moiety provides additional points of interaction with biological targets.

  • Compound C: 2-(5-bromo-2-hydroxyphenyl)quinoxaline represents another variation, featuring a substituted phenyl group directly attached to the 2-position of the quinoxaline core.

Quantitative Data Summary

The following table summarizes the available in vitro anticancer activity data for the selected quinoxaline derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCancer Cell LineIC50 (µM)Reference
A: this compound Not AvailableNot Available-
B: 7-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid MV4-11 (Leukemia)32.9 ± 9.6[1]
HCT-116 (Colon)> 50[1]
C: 2-(5-bromo-2-hydroxyphenyl)quinoxaline MCF-7 (Breast)15.6 (as µg/mL)[2]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. The IC50 for Compound C is reported in µg/mL and would require conversion to µM for a direct molar comparison (molecular weight: 301.14 g/mol ).

Experimental Protocols

The cytotoxic activities of the quinoxaline derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MV4-11, HCT-116, MCF-7)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a simplified experimental workflow for evaluating the anticancer activity of quinoxaline derivatives and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Quinoxaline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Experimental workflow for anticancer drug discovery with quinoxaline derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoxaline Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a quinoxaline derivative.

Structure-Activity Relationship (SAR) Insights

Based on the limited data, some preliminary SAR insights can be drawn:

  • The presence of the 7-bromo substituent is a common feature in many biologically active quinoxaline derivatives, suggesting it may contribute favorably to their anticancer properties.

  • The nature of the substituent at the 2-position significantly influences cytotoxicity. While the simple N-methylamino group of Compound A remains uncharacterized biologically, the more complex aryl group in Compound C demonstrates activity against breast cancer cells.

  • Substitution at both the 2- and 3-positions , as seen in Compound B, can lead to potent activity against specific cell lines (e.g., leukemia) but may also result in reduced activity against others (e.g., colon cancer). The carboxylic acid and hydroxyphenylamino moieties in Compound B introduce hydrogen bonding capabilities that could be crucial for target engagement.

Conclusion

References

Safety Operating Guide

Proper Disposal of 7-bromo-N-methylquinoxalin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 7-bromo-N-methylquinoxalin-2-amine should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][2][3] This compound is a halogenated, nitrogen-containing heterocyclic organic molecule, necessitating specific handling and disposal protocols to ensure personnel safety and environmental protection.

Researchers and laboratory personnel must adhere to institutional and local regulations for hazardous waste management.[4][5] The following guidelines provide a comprehensive, step-by-step procedure for the safe disposal of this compound.

I. Immediate Safety and Handling for Disposal

Prior to handling for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

II. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.[6][7]

  • Categorize as Halogenated Organic Waste: Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste.[8][9]

  • Use a Designated Waste Container:

    • Collect waste in a clearly labeled, non-reactive container with a secure screw-top cap.[4][6]

    • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

    • The container must be labeled "Halogenated Organic Waste" and should list all contents, including this compound and any solvents used.[7]

  • Avoid Mixing with Incompatible Waste: Do not mix this waste with other waste streams such as non-halogenated solvents, strong acids, bases, or oxidizers.[6]

III. Quantitative Data Summary for Disposal

ParameterGuidelineCitation
Waste Category Halogenated Organic Solid/Solution[8][9]
Container Type Compatible, sealed, and clearly labeled[4][6][7]
pH Range for Aqueous Solutions (if applicable) Generally, adjust to a neutral pH (6-9) before collection if required by your facility, but do not mix with strong acids or bases in the waste container.[10]
Storage Location Designated Satellite Accumulation Area (SAA)[4][6]
Drain/Trash Disposal Strictly Prohibited[1][2][3]

IV. Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[7]

  • Initial Removal: Remove as much of the chemical residue as possible by scraping or wiping.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol).

    • Each rinse should use a volume of solvent that is approximately 10% of the container's volume.

  • Rinsate Collection: The solvent rinsate is now considered halogenated organic waste and must be collected in the designated waste container.[7]

  • Final Disposal of Container: After triple rinsing, the container may be considered "empty" under some regulations.[7] Remove or deface the original label and dispose of it according to your institution's guidelines for decontaminated labware.

V. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal A Start: Have 7-bromo-N- methylquinoxalin-2-amine waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Identify as Halogenated Organic Waste C->D E Select a Labeled, Compatible Waste Container D->E F Transfer Waste to Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is the container full or ready for pickup? G->H H->G No I Arrange for Pickup by EH&S or Licensed Waste Disposal Service H->I Yes J Document Waste Transfer I->J K End J->K

Caption: Workflow for the safe disposal of this compound.

VI. Final Steps and Record Keeping

Once the waste container is full or ready for disposal, it should be securely sealed and stored in your laboratory's designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][6] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4] Maintain accurate records of the waste generated and its disposal, as this is often a regulatory requirement.

References

Personal protective equipment for handling 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-bromo-N-methylquinoxalin-2-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. Based on the likely hazard profile of a brominated aromatic amine, the following PPE is recommended.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. In situations with a splash hazard, a face shield should be worn in addition to safety goggles.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][2] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately upon contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[1]
Protective Clothing A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[1] Clothing made of synthetic materials like polyester should be avoided.
Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.
  • Ensure all necessary PPE is readily available and in good condition.
  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.

2. Weighing and Transfer:

  • Handle the solid compound in a fume hood to avoid inhalation of any dust particles.
  • Use a disposable weighing boat or weigh the material on a tared piece of smooth paper.
  • Transfer the compound carefully to the reaction vessel using a spatula.
  • Clean any spills immediately with an appropriate absorbent material.

3. Reaction Setup and Monitoring:

  • Set up the reaction apparatus within the fume hood.
  • Ensure all joints are properly sealed to prevent the release of vapors.
  • Continuously monitor the reaction for any unexpected changes.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.
  • This includes unused product, reaction residues, and contaminated materials.

2. Contaminated Materials:

  • Dispose of all contaminated disposable items, such as gloves, weighing boats, and paper towels, in a designated hazardous waste container.
  • Decontaminate reusable glassware by rinsing with an appropriate solvent in a fume hood. The solvent rinsate must be collected as hazardous waste.

3. Chemical Waste:

  • Collect all liquid and solid waste containing the compound in clearly labeled, sealed, and appropriate hazardous waste containers.
  • Follow your institution's guidelines for the disposal of halogenated organic waste.

Visual Guides

The following diagrams illustrate the recommended workflows for safely handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection assess_hazards Assess Hazards (Inhalation, Skin/Eye Contact) select_gloves Select Appropriate Gloves (e.g., Nitrile) assess_hazards->select_gloves select_eye_protection Select Eye Protection (Goggles/Face Shield) assess_hazards->select_eye_protection select_lab_coat Select Protective Clothing (Lab Coat, Long Pants) assess_hazards->select_lab_coat select_respirator Determine Need for Respiratory Protection assess_hazards->select_respirator

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Workflow cluster_handling Safe Handling and Disposal Workflow start Preparation (Don PPE, Prepare Fume Hood) weighing Weighing & Transfer start->weighing Handle in Fume Hood reaction Reaction Setup weighing->reaction workup Reaction Workup reaction->workup waste_collection Waste Collection workup->waste_collection Segregate Waste disposal Disposal (Follow Institutional Guidelines) waste_collection->disposal

Caption: Step-by-step workflow for handling and disposal of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.